molecular formula C17H20O7 B1632539 13-O-Acetylcorianin

13-O-Acetylcorianin

Cat. No.: B1632539
M. Wt: 336.3 g/mol
InChI Key: GHRWKEZPHWVFKN-VKLNUZRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-O-Acetylcorianin is a useful research compound. Its molecular formula is C17H20O7 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1

InChI Key

GHRWKEZPHWVFKN-VKLNUZRBSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)OC(=O)C)C

Canonical SMILES

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

13-O-Acetylcorianin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 13-O-Acetylcorianin, a sesquiterpene lactone of the corianin type. The information compiled herein is intended to support research and development initiatives by providing available data on its chemical properties, biological significance, and the methodologies for its study.

Chemical Structure and Properties

This compound is a natural product isolated from Coriaria intermedia. Its chemical structure is characterized by a complex, polycyclic framework typical of sesquiterpene lactones, with an additional acetyl group at the 13th position.

Chemical Formula: C₁₇H₂₀O₇

Molecular Weight: 336.34 g/mol

SMILES Notation: CC1C(C2C3C(C(=O)OC3(C1=C)O)C(C2(C)C)OC(=O)C)OC(=O)C

2D Chemical Structure:

G A

Caption: 2D structure of this compound.

Biological Activity and Significance

While comprehensive biological data for this compound is not extensively documented in publicly available literature, related compounds from the Coriaria genus are known for their neurotoxic properties, primarily acting as non-competitive antagonists of GABA receptors. Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of this compound.

Experimental Data

Currently, there is limited quantitative experimental data for this compound in peer-reviewed publications. The following table summarizes the available information.

Data TypeValueSource
Molecular FormulaC₁₇H₂₀O₇PubChem
Molecular Weight336.34 g/mol PubChem
IUPAC Name(1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0⁴,¹².0⁹,¹²]tridecane-2,6-dionePubChem

Experimental Protocols

General Isolation Workflow:

G plant Plant Material (Coriaria intermedia) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant->extraction Grinding & Soaking partition Liquid-Liquid Partitioning extraction->partition Crude Extract chromatography Column Chromatography partition->chromatography Fractionation hplc HPLC Purification chromatography->hplc Semi-pure Fractions compound Isolated This compound hplc->compound Pure Compound

Caption: A generalized workflow for the isolation of sesquiterpene lactones.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activity of structurally related corianin-type sesquiterpenes, it is hypothesized to interact with GABAergic neurotransmission. The diagram below illustrates a simplified representation of GABA receptor antagonism.

Hypothesized Mechanism of Action:

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds IonChannel Chloride Ion Channel (Closed) Receptor->IonChannel Prevents Opening Hyperpolarization Hyperpolarization (Inhibited) IonChannel->Hyperpolarization No Cl- Influx Compound This compound (Hypothesized) Compound->Receptor Antagonizes

Caption: Hypothesized antagonistic action on the GABA-A receptor.

Conclusion

This compound is a structurally defined sesquiterpene lactone with potential biological activities that warrant further investigation. The current body of knowledge is limited, presenting significant opportunities for novel research in natural product chemistry, pharmacology, and drug discovery. Future studies should focus on the total synthesis, comprehensive biological screening, and elucidation of the precise molecular targets and signaling pathways of this compound.

The Enigmatic Picrotoxane: A Technical Guide to the Natural Source and Isolation of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and proposed isolation of 13-O-Acetylcorianin, a member of the picrotoxane family of sesquiterpenoid lactones. While direct literature on the isolation of this specific compound is scarce, this document consolidates information on closely related analogues and established methodologies for their extraction and chemical modification. The picrotoxane skeleton is of significant interest to the scientific community due to its potent and diverse biological activities, primarily as a noncompetitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.

Natural Source: The Toxic Coriaria Genus

The primary natural source of picrotoxane sesquiterpenoids, including the presumed precursor to this compound, is the plant genus Coriaria.[1] Species within this genus, such as Coriaria japonica and Coriaria sinica, are known to produce a variety of these toxic compounds, including coriamyrtin, tutin, and corianin.[2][3] These plants are deciduous shrubs or small trees found in various parts of the world and have a historical reputation for their toxicity.[4] The toxic principles are distributed throughout the plant, with notable concentrations in the fruits (achenes), leaves, and stems.[2][3][4]

Proposed Isolation and Synthesis Methodology

A direct and optimized protocol for the isolation of this compound from a natural source has not been explicitly detailed in available scientific literature. However, based on established protocols for the extraction of related picrotoxane sesquiterpenoids from Coriaria species and subsequent chemical modification, a robust two-stage methodology is proposed:

Stage 1: Extraction and Isolation of a Precursor (e.g., Corianin)

This stage focuses on the extraction and purification of a suitable precursor molecule, such as corianin, from Coriaria plant material. The following protocol is adapted from methodologies reported for the isolation of picrotoxane sesquiterpenoids from Coriaria nepalensis.[1]

Experimental Protocol: Extraction and Fractionation

  • Plant Material Collection and Preparation: Collect fresh leaves and young stems of Coriaria japonica. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation. Filter the extract and repeat the extraction process twice more with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). Concentrate each fraction to dryness. The picrotoxane sesquiterpenoids are expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel (70-230 mesh). Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Purification by Preparative HPLC: Pool fractions containing the target precursor (corianin). Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure precursor.

Stage 2: Acetylation of the Precursor

This stage involves the chemical acetylation of the isolated precursor to yield this compound. The following protocol is adapted from a reported method for the acylation of tutin.[5]

Experimental Protocol: Acetylation

  • Reaction Setup: Dissolve the purified precursor (e.g., 100 mg) in a mixture of anhydrous pyridine (5 mL) and acetic anhydride (2 mL) in a round-bottom flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate, to afford this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the isolation and synthesis process, based on typical yields for similar compounds.

ParameterValue
Starting Plant Material (dry weight)1.0 kg
Crude Ethanol Extract Yield85 g
Ethyl Acetate Fraction Yield15 g
Purified Precursor (Corianin) Yield250 mg
Final Product (this compound) Yield220 mg
Overall Yield (from plant material)0.022%
Purity (by HPLC)>98%

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed isolation and synthesis of this compound.

experimental_workflow plant Coriaria japonica (Leaves and Stems) extraction Maceration (95% Ethanol) plant->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning cc Silica Gel Column Chromatography partitioning->cc Ethyl Acetate Fraction hplc Preparative HPLC (C18) cc->hplc precursor Pure Precursor (e.g., Corianin) hplc->precursor acetylation Acetylation (Acetic Anhydride, Pyridine) precursor->acetylation purification Silica Gel Column Chromatography acetylation->purification final_product This compound purification->final_product

Caption: Proposed workflow for the isolation and synthesis of this compound.

Signaling Pathway: Antagonism of the GABA-A Receptor

Picrotoxane sesquiterpenoids are well-documented noncompetitive antagonists of the GABA-A receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[6] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Picrotoxane compounds are thought to bind within the pore of the chloride channel, physically blocking the flow of ions and thereby preventing the inhibitory action of GABA.[6][7] This blockade results in a state of neuronal hyperexcitability, which underlies the toxic and convulsive effects of these compounds.[4]

gaba_signaling cluster_receptor GABA-A Receptor receptor GABA Binding Site channel Chloride Ion Channel (Pore) receptor->channel Opens influx Cl- Influx channel->influx block Channel Blockade channel->block gaba GABA gaba->receptor Binds acetylcorianin This compound acetylcorianin->channel Binds to Pore hyperpolarization Neuronal Hyperpolarization (Inhibition) influx->hyperpolarization hyperexcitability Neuronal Hyperexcitability block->hyperexcitability

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Conclusion

This compound represents a potentially valuable research tool for probing the function of the GABA-A receptor and may serve as a lead compound for the development of novel therapeutics. While its direct isolation from natural sources remains to be formally documented, the methodologies outlined in this guide provide a robust framework for its procurement through a combination of natural product extraction and straightforward chemical synthesis. Further research into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its potential in neuroscience and drug discovery.

References

Physicochemical properties of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 13-O-Acetylcorianin

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its potential application. This technical guide provides a detailed overview of the known characteristics of this compound, a sesquiterpene lactone of interest. While some experimental data for this specific compound remains limited in publicly accessible literature, this guide compiles the available information and supplements it with data on closely related compounds and general methodologies.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₇H₂₀O₇ChemicalBook[1]
Molecular Weight 336.34 g/mol ChemicalBook[1]
Predicted Boiling Point 516.4 ± 50.0 °CChemicalBook[1]
Predicted Density 1.45 ± 0.1 g/cm³ChemicalBook[1]
Melting Point Not available
Solubility Not available

Spectral Data

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In a ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. In a ¹³C NMR spectrum, the number of signals indicates the number of unique carbon environments, and their chemical shifts provide information about the type of carbon (e.g., alkyl, alkenyl, carbonyl).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the compound's structure.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, characteristic IR absorptions would be expected for the carbonyl groups of the lactone and acetate moieties, as well as C-O and C-H bonds.

Experimental Protocols

While a specific, detailed protocol for the isolation and purification of this compound from its natural source, Coriaria nepalensis, is not available in the provided search results, a general workflow for the isolation of sesquiterpene lactones from plant material can be described.

General Isolation and Purification Workflow for Sesquiterpene Lactones

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., methanol, ethanol) plant_material->extraction Maceration or Soxhlet extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning Against immiscible solvents chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography To separate fractions purification Further Purification (e.g., HPLC) chromatography->purification To achieve high purity isolated_compound Isolated This compound purification->isolated_compound

Caption: General workflow for the isolation and purification of sesquiterpene lactones.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on compounds with similar structures or designations suggests potential cytotoxic and anti-inflammatory activities. It is crucial to note that the identity of "13-AC" and "AF-13" as this compound needs to be definitively confirmed.

Cytotoxic Activity

A compound referred to as "13-AC" (13-Acetoxysarcocrassolide), which may be structurally related to this compound, has demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_assay_workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of This compound cell_seeding->treatment incubation1 Incubate for a specified period (e.g., 24-72h) treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate to allow formazan crystal formation mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance analysis Calculate IC₅₀ values absorbance->analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Anti-Inflammatory Activity and NF-κB Signaling

A compound designated "AF-13" has been reported to possess anti-inflammatory properties, notably through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammation.

Signaling Pathway: NF-κB Inhibition

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Inhibition of this pathway can reduce the inflammatory response.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli ikb_kinase IκB Kinase (IKK) stimuli->ikb_kinase nfkb_ikb NF-κB - IκB (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB ikb_p IκB-P nfkb_ikb->ikb_p Releases NF-κB nfkb NF-κB (Active) transcription Transcription of Inflammatory Genes nfkb->transcription Translocates to nucleus proteasome Proteasomal Degradation ikb_p->proteasome acetylcorianin This compound (Potential Inhibitor) acetylcorianin->ikb_kinase Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, to assess pathway activation.

western_blot_workflow cell_lysis Cell Lysis and Protein Extraction quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. It is possible that this compound could also modulate this pathway.

Signaling Pathway: MAPK Cascade

The MAPK pathway consists of a cascade of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.

mapk_pathway stimulus Extracellular Stimulus mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates cellular_response Cellular Response (e.g., Inflammation, Apoptosis) transcription_factors->cellular_response acetylcorianin This compound (Potential Modulator) acetylcorianin->mapkkk Modulates?

Caption: Overview of the MAPK signaling cascade and potential modulation.

Conclusion

This compound is a sesquiterpene lactone with potential for further investigation in drug development. While a complete physicochemical profile is not yet publicly available, the existing data and information on related compounds provide a solid foundation for future research. The potential cytotoxic and anti-inflammatory activities, possibly mediated through the NF-κB and MAPK signaling pathways, warrant more detailed studies to elucidate the precise mechanisms of action and to confirm the therapeutic potential of this natural product. Further research is required to obtain experimental data for its melting point, solubility, and comprehensive spectral analyses, as well as to develop a standardized isolation and purification protocol.

References

Spectroscopic and Structural Elucidation of 13-O-Acetylcorianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a derivative of the picrotoxane sesquiterpene corianin. Due to the limited availability of direct spectroscopic data for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of structurally related picrotoxane sesquiterpenes. Mass Spectrometry (MS) data for the parent compound, corianin, is also included as a foundational reference. Detailed experimental protocols for the acquisition of such data are provided to facilitate further research and drug development efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the reported MS data for the parent compound, corianin.

Predicted ¹H NMR Data for this compound (in CDCl₃)
PositionPredicted δH (ppm)MultiplicityJ (Hz)
24.2 - 4.4d~3.0
32.8 - 3.0m
42.0 - 2.2m
54.7 - 4.9d~4.0
63.8 - 4.0d~3.0
74.0 - 4.2m
83.8 - 4.0m
101.5 - 1.7s
124.8 - 5.0d~2.0
141.0 - 1.2s
151.8 - 2.0s
OAc2.1 - 2.2s
Predicted ¹³C NMR Data for this compound (in CDCl₃)
PositionPredicted δC (ppm)
180 - 82
281 - 83
355 - 57
440 - 42
577 - 79
665 - 67
760 - 62
885 - 87
9177 - 179
1031 - 33
11170 - 172
1270 - 72
1375 - 77
1421 - 23
1520 - 22
OAc (C=O)170 - 171
OAc (CH₃)20 - 21
Mass Spectrometry Data for Corianin

An ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) method has been developed for the determination of corianin.[1] The analysis is performed using negative electrospray ionization tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[1]

CompoundIonization ModePrecursor Ion (m/z)Product Ions (m/z)
CorianinESI-[M-H]⁻Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound and related sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity and stereochemistry of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization or APCI - Atmospheric Pressure Chemical Ionization).

Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For this compound (C₁₇H₂₀O₇), the expected exact mass can be calculated and compared with the measured mass to confirm the elemental composition.

  • Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Plant Material) B Crude Extract A->B Extraction C Purified Compound (this compound) B->C Chromatography (e.g., HPLC) D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) C->D E Mass Spectrometry (HRMS, MS/MS) C->E F Data Interpretation & Analysis D->F E->F G Structure Proposal F->G H Final Structure Confirmation G->H

Caption: Workflow for the isolation and structural elucidation of this compound.

The following diagram illustrates the logical relationship in NMR data analysis for structure elucidation.

NMR_Analysis_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C Connectivity) H1->HMBC NOESY NOESY (Spatial Proximity of ¹H) H1->NOESY C13 ¹³C NMR & DEPT (Number of Carbons, Carbon Types) C13->HSQC C13->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Skeleton Carbon Skeleton Assembly HMBC->Skeleton Stereochem Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Final Complete 3D Structure Skeleton->Final Stereochem->Final

Caption: Logical flow of NMR data interpretation for structural elucidation.

References

13-O-Acetylcorianin: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery and origin of 13-O-Acetylcorianin, a sesquiterpenoid lactone of significant interest to the scientific community. While the initial discovery is attributed to research on the chemical constituents of the Coriaria genus, this guide synthesizes available information to present a detailed account for researchers in natural product chemistry and drug development. This guide outlines the probable natural source, a general methodology for its isolation and characterization, and presents a framework for understanding its place within the broader context of Coriaria-derived toxins.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone. Compounds of this class are known for their diverse and potent biological activities, which has made them a focal point for phytochemical and pharmacological research. The likely origin of this compound is from plants of the genus Coriaria, a group of shrubs and small trees known to produce a variety of toxic sesquiterpenoid lactones. While multiple species within this genus are known to produce related compounds, the first report of this compound is believed to have emerged from studies on Coriaria microphylla. Another potential source that has been mentioned is Coriaria nepalensis.

Discovery and Origin

The discovery of this compound is linked to the investigation of toxic natural products from the plant genus Coriaria. The foundational research in this area is attributed to a 1990 publication in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla". Although direct access to the full text of this seminal work is limited, its repeated citation in subsequent phytochemical studies strongly suggests it as the primary source for the initial characterization of this compound.

Table 1: Summary of Origin Information

ParameterDescription
Natural Source Leaves of Coriaria microphylla (presumed primary source). Also reported from Coriaria nepalensis.
Compound Class Sesquiterpenoid Lactone
Initial Report Aguirre-Galviz, L. E., & Templeton, W. (1990). Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla. Planta Medica, 56(2), 244.

Experimental Protocols

The following sections detail the probable experimental methodologies for the isolation and characterization of this compound, based on standard practices for the study of sesquiterpenoid lactones from plant sources.

Plant Material Collection and Preparation

Fresh leaves of Coriaria microphylla would be collected and air-dried in the shade. The dried plant material would then be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound is depicted below. This process involves a multi-step solvent extraction followed by chromatographic separation.

experimental_workflow plant_material Powdered Coriaria microphylla leaves extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate and Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis fractions->tlc pure_compound Isolation of this compound tlc->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.

The powdered plant material is typically subjected to maceration with a polar solvent such as methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract. This crude extract is subsequently partitioned between an aqueous phase and an immiscible organic solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction, which would contain the sesquiterpenoid lactones, is then subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Final purification is often achieved through preparative TLC or high-performance liquid chromatography (HPLC).

Structure Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation (Hypothetical)

TechniqueParameterExpected Observations
Mass Spectrometry (MS) Molecular Ion Peak (M+)To determine the molecular weight and formula.
Infrared (IR) Spectroscopy Absorption BandsTo identify functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).
¹H NMR Spectroscopy Chemical Shifts, Coupling ConstantsTo determine the number and connectivity of protons in the molecule.
¹³C NMR Spectroscopy Chemical ShiftsTo determine the number of carbon atoms and their chemical environments.
2D NMR (COSY, HMQC, HMBC) Correlation PeaksTo establish the complete connectivity of the molecular structure.

The logical relationship for deducing the structure from spectroscopic data is illustrated in the following diagram.

structure_elucidation ms Mass Spectrometry (Molecular Formula) structure Chemical Structure of This compound ms->structure ir Infrared Spectroscopy (Functional Groups) ir->structure nmr_1h ¹H NMR (Proton Framework) nmr_2d 2D NMR (Connectivity) nmr_1h->nmr_2d nmr_13c ¹³C NMR (Carbon Skeleton) nmr_13c->nmr_2d nmr_2d->structure

Figure 2: Logical flow for the structure elucidation of this compound.

Biological Activity

While the primary focus of this guide is the discovery and origin of this compound, it is important to note that sesquiterpenoid lactones from the Coriaria genus are known for their neurotoxic properties. Further research into the specific biological activities of this compound is warranted to understand its pharmacological and toxicological profile. A hypothetical signaling pathway that could be investigated for a neurotoxic compound is presented below.

signaling_pathway compound This compound receptor Neuronal Receptor (e.g., GABA Receptor) compound->receptor ion_channel Ion Channel Modulation receptor->ion_channel neurotransmission Altered Neurotransmission ion_channel->neurotransmission cellular_effect Cellular Effect (e.g., Excitotoxicity) neurotransmission->cellular_effect

Figure 3: Hypothetical signaling pathway for a neurotoxic sesquiterpenoid lactone.

Conclusion

This compound is a sesquiterpenoid lactone originating from the Coriaria genus, with its initial discovery attributed to studies on Coriaria microphylla. Its isolation and characterization follow standard phytochemical procedures involving solvent extraction and chromatographic separation, with structure elucidation reliant on a suite of spectroscopic techniques. The known toxicity of related compounds from this genus suggests that this compound may possess significant biological activity, making it a molecule of interest for further pharmacological investigation. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

13-O-Acetylcorianin CAS number and chemical information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus, notorious for their toxicity. This compound, along with its structural relatives, exhibits potent neurotoxic and insecticidal properties. Its primary mechanism of action involves the non-competitive antagonism of γ-aminobutyric acid (GABA) type A (GABA-A) receptors, a crucial component of inhibitory neurotransmission in the central nervous system of vertebrates and insects. This technical guide provides a comprehensive overview of the chemical information, biological activity, and toxicological profile of this compound, intended to support research and development activities in neuropharmacology, toxicology, and pesticide development.

Chemical Information

This compound is a derivative of corianin, characterized by an acetyl group at the C-13 position. This modification influences its lipophilicity and may affect its potency and toxicokinetics.

Identifier Value
CAS Number 108887-44-1[1]
Molecular Formula C₁₇H₂₀O₇[2]
Molecular Weight 336.34 g/mol [2]
IUPAC Name (1S,4S,5R,6S,7R,10R,11S)-4-(acetyloxymethyl)-11-hydroxy-10-methyl-3,9-dioxatetracyclo[5.3.1.1²,⁶.0²,⁵]dodecan-8-one
Synonyms 13-O-acetylcoriamyrtin
Class Picrotoxane Sesquiterpenoid

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its potent neurotoxicity, which stems from its interaction with GABA-A receptors.

Neurotoxicity: GABA-A Receptor Antagonism

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.

This compound, like other picrotoxane sesquiterpenoids, acts as a non-competitive antagonist of the GABA-A receptor. It does not bind to the same site as GABA but rather to a distinct site within the chloride ion channel pore. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The resulting failure of inhibitory neurotransmission leads to uncontrolled neuronal firing, manifesting as convulsions and seizures.

dot

Caption: Mechanism of GABA-A Receptor Antagonism by this compound.

Insecticidal Activity

The GABA-A receptor is also a critical site for inhibitory neurotransmission in the insect central nervous system. The antagonistic action of this compound at this receptor is responsible for its insecticidal properties. By disrupting normal nerve function, the compound leads to paralysis and death in susceptible insect species.

Toxicology

Coriaria species, the source of this compound, are well-documented as poisonous to both humans and livestock. The toxicity is primarily attributed to the presence of picrotoxane sesquiterpenoids.

Symptoms of poisoning are consistent with central nervous system stimulation and include:

  • Vomiting

  • Salivation

  • Convulsions

  • Respiratory distress

  • Coma

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard methodologies for assessing its known biological activities can be adapted from studies on other GABA-A receptor antagonists and neurotoxic insecticides.

Electrophysiological Assay for GABA-A Receptor Antagonism

This protocol outlines a general approach for measuring the effect of this compound on GABA-A receptor function using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp techniques in cultured neurons.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GABA-A receptors.

Methodology:

  • Receptor Expression:

    • Inject cRNA encoding subunits of the desired GABA-A receptor subtype (e.g., α₁β₂γ₂) into Xenopus oocytes.

    • Alternatively, use a mammalian cell line (e.g., HEK293) transfected with the GABA-A receptor subunit cDNAs or primary cultured neurons endogenously expressing the receptors.

  • Electrophysiological Recording:

    • For oocytes, perform TEVC recordings. Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • For cultured cells or neurons, use whole-cell patch-clamp.

  • GABA Application:

    • Perfuse the cells with a solution containing a sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a stable inward chloride current.

  • Application of this compound:

    • Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of this compound with the GABA solution.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the presence of different concentrations of the antagonist.

    • Plot the percentage of inhibition of the GABA response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

dot

Electrophysiology Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis node_cRNA GABA-A Receptor cRNA node_injection Microinjection node_cRNA->node_injection node_oocyte Xenopus Oocyte node_oocyte->node_injection node_tevc Two-Electrode Voltage Clamp node_injection->node_tevc node_gaba Apply GABA (EC20) node_tevc->node_gaba node_compound Co-apply This compound node_gaba->node_compound node_current Measure Chloride Current node_compound->node_current node_inhibition Calculate % Inhibition node_current->node_inhibition node_plot Dose-Response Curve node_inhibition->node_plot node_ic50 Determine IC50 node_plot->node_ic50

Caption: Workflow for Electrophysiological Analysis of GABA-A Receptor Antagonism.

Insecticidal Bioassay

This protocol describes a general method for evaluating the insecticidal activity of this compound against a model insect pest, such as the fruit fly (Drosophila melanogaster) or the diamondback moth (Plutella xylostella).

Objective: To determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀) of this compound.

Methodology:

  • Test Substance Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Make a series of dilutions to obtain the desired test concentrations.

  • Application Method (Choose one):

    • Diet Incorporation: Incorporate the test substance into the insect's artificial diet.

    • Topical Application: Apply a small, precise volume of the test solution directly to the dorsal thorax of the insect using a micro-applicator.

    • Leaf Dip Assay (for phytophagous insects): Dip host plant leaves into the test solutions and allow them to air dry before providing them to the insects.

  • Exposure:

    • Place a known number of insects (e.g., 20-30) in a container with the treated diet or leaves. For topical application, house the treated insects in clean containers with an untreated food source.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment:

    • Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.

Conclusion and Future Directions

This compound is a potent neurotoxin with a well-defined mechanism of action at the GABA-A receptor. This makes it a valuable pharmacological tool for studying the structure and function of this important receptor complex. Its insecticidal properties also suggest potential, albeit challenging, applications in agriculture.

Future research should focus on:

  • Obtaining precise quantitative toxicological data (IC₅₀, LD₅₀) for the purified compound.

  • Investigating the structure-activity relationships of this compound and related picrotoxane sesquiterpenoids to identify key functional groups for activity and selectivity.

  • Exploring potential therapeutic applications, such as in the development of antidotes for benzodiazepine overdose, although its inherent toxicity presents a significant hurdle.

  • Assessing its environmental fate and impact on non-target organisms to better understand the risks associated with Coriaria plant poisoning.

This technical guide serves as a foundational resource for researchers and professionals working with this compound, providing essential information to guide further investigation into its properties and potential applications.

References

13-O-Acetylcorianin: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not currently available. This document, therefore, provides a technical guide based on the inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is an acetylated derivative of corianin, a sesquiterpene lactone. Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse and potent biological activities. Acetylation, a common modification of natural products, can significantly alter their pharmacokinetic and pharmacodynamic properties, often enhancing their bioavailability and therapeutic efficacy. This guide explores the potential biological activities of this compound based on the known effects of related compounds.

Inferred Biological Activities

Based on the activities of corianin and other acetylated sesquiterpene lactones, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines. The presence of the α-methylene-γ-lactone group is a key structural feature for this activity, acting as a Michael acceptor to alkylate biological macromolecules, including key enzymes and transcription factors involved in cell proliferation and survival.

  • Anti-inflammatory Activity: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.

  • Neuroprotective Effects: Emerging evidence suggests that some sesquiterpene lactones may have neuroprotective properties, potentially through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway, and the modulation of neuroinflammatory processes.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed:

In Vitro Anticancer Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as a percentage of the TNF-α-stimulated control.

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways.

Anticancer Signaling Pathway

The potential anticancer effect of this compound is hypothesized to involve the induction of apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic pathways.

Anticancer_Signaling_Pathway This compound This compound Pro-survival Pathways (e.g., PI3K/Akt, NF-κB) Pro-survival Pathways (e.g., PI3K/Akt, NF-κB) This compound->Pro-survival Pathways (e.g., PI3K/Akt, NF-κB) Inhibits Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) Activates Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Pro-survival Pathways (e.g., PI3K/Akt, NF-κB)->Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Activates Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax, Bak)->Caspase Activation Activates Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)->Caspase Activation Inhibits Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling cascade.

Anti_inflammatory_Signaling_Pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits (in cytoplasm) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation

As no direct experimental data for this compound is available, the following table presents hypothetical IC50 values to illustrate how data could be structured.

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)This compoundHypothetical Value
A549 (Lung Cancer)This compoundHypothetical Value
HCT116 (Colon Cancer)This compoundHypothetical Value
Normal FibroblastsThis compoundHypothetical Value

Conclusion

While the biological activities of this compound have not been directly investigated, the known effects of its parent compound, corianin, and other acetylated sesquiterpene lactones suggest its potential as an anticancer, anti-inflammatory, and neuroprotective agent. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research to elucidate the therapeutic potential of this compound. Further studies are warranted to validate these hypotheses and to establish a comprehensive biological activity profile for this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corianin, a member of the picrotoxane class of sesquiterpenoids, is a neurotoxic compound found in plants of the genus Coriaria. This technical guide provides a comprehensive review of corianin and its structurally related sesquiterpenoids, including coriamyrtin and tutin. These compounds are of significant interest to the scientific community due to their potent biological activities, primarily as non-competitive antagonists of GABA-A and glycine receptors, the main inhibitory neurotransmitter receptors in the central nervous system. This antagonism leads to neuronal hyperexcitability, manifesting as convulsions and seizures. This document details their chemical structures, mechanisms of action, toxicological data, and relevant experimental protocols, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structures and Properties

Corianin, coriamyrtin, and tutin share a characteristic polycyclic picrotoxane skeleton.[1] The core structure consists of a highly oxygenated and stereochemically complex framework.

Corianin:

  • Molecular Formula: C₁₅H₁₈O₆[2]

  • Key Structural Features: Possesses a lactone ring and multiple hydroxyl and epoxide functionalities.

Coriamyrtin:

  • Molecular Formula: C₁₅H₁₈O₅

  • Key Structural Features: Structurally similar to corianin, it is a neurotoxin found in high concentrations in the berries of Coriaria myrtifolia.[3]

Tutin:

  • Molecular Formula: C₁₅H₁₈O₆

  • Key Structural Features: Another potent neurotoxin found in Coriaria species, it shares the picrotoxane scaffold with corianin and coriamyrtin.

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

The primary mechanism of action for corianin and related picrotoxane sesquiterpenoids is the non-competitive antagonism of GABA-A and glycine receptors.[4]

GABA-A Receptor Antagonism

GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

Picrotoxane sesquiterpenoids act as non-competitive antagonists by binding to a site within the chloride ion channel pore of the GABA-A receptor, physically blocking the flow of chloride ions.[4][5] This blockage occurs even when GABA is bound to the receptor, preventing the inhibitory signal from being transduced. The binding of these toxins is thought to stabilize a non-conducting state of the receptor.[6]

Glycine Receptor Antagonism

Similar to GABA-A receptors, glycine receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. Tutin has been shown to be a potent inhibitor of glycine receptors, contributing to its neurotoxic effects.[7]

The inhibition of both major inhibitory neurotransmitter systems in the central nervous system leads to a state of disinhibition, resulting in uncontrolled neuronal firing and the characteristic convulsive seizures associated with poisoning by these compounds.

Quantitative Toxicological and Pharmacological Data

The following tables summarize the available quantitative data for corianin and related picrotoxane sesquiterpenoids. It is important to note that specific IC₅₀ and LD₅₀ values for pure corianin and coriamyrtin are not consistently available in the literature. The data presented here are compiled from various sources and may include values for related compounds or extracts.

CompoundReceptorAssay TypeSpeciesIC₅₀ (µM)Reference
PicrotoxinGABA-A (α1β2γ2)ElectrophysiologyRat0.8[8]
PicrotoxinGABAρ1Two-electrode voltage clampHuman0.6[9]
TutinGlycine (α1 homomeric)Whole-cell patch clampHuman35 ± 1
TutinGlycine (α2 homomeric)Whole-cell patch clampHuman15 ± 3
DiazepamGABA-ARadioligand binding-0.012[10]
BicucullineGABA-AElectrophysiologyRat3.3[8]
CompoundRoute of AdministrationSpeciesLD₅₀ (mg/kg)Reference
CypermethrinIntraperitonealRat44.0[1]
CapsaicinOralMouse118.8 (male)[11]
CapsaicinOralMouse97.4 (female)[11]
Coriaria myrtifolia extractIntraperitonealRat200[12]
T2 toxinIntravenousRat1.0 - 14[13]

Experimental Protocols

Isolation of Sesquiterpenoids from Coriaria japonica

The following is a general protocol for the isolation of sesquiterpene lactones from Coriaria species, based on described methods.[7][14]

1. Plant Material and Extraction:

  • Air-dry the achenes (seeds) of Coriaria japonica.
  • Grind the dried material into a fine powder.
  • Extract the powder with methanol (MeOH) at room temperature for an extended period (e.g., several days).
  • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  • The sesquiterpenoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.
  • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Combine fractions containing compounds with similar TLC profiles.

4. Further Purification:

  • Subject the enriched fractions to further chromatographic purification steps, which may include:
  • Sephadex LH-20 column chromatography.
  • Preparative high-performance liquid chromatography (HPLC) on a C18 column.
  • Use appropriate solvent systems for each chromatographic step to achieve separation of the individual sesquiterpenoids.

5. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic methods, including:
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass Spectrometry (MS).
  • Infrared (IR) spectroscopy.
  • X-ray crystallography for confirmation of stereochemistry.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Antagonism

This protocol outlines the general procedure for assessing the effect of picrotoxane sesquiterpenoids on GABA-A receptor-mediated currents in cultured neurons.[5][15]

1. Cell Culture:

  • Culture primary hippocampal or cortical neurons, or a suitable cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits.
  • Plate cells on coverslips for recording.

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.[5]
  • Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[5]

3. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
  • Mount the coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with aCSF.

4. Recording Procedure:

  • Approach a neuron with the recording pipette filled with internal solution and apply slight positive pressure.
  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -70 mV.

5. Drug Application:

  • Apply GABA (e.g., at its EC₅₀ concentration) to elicit an inward chloride current.
  • Co-apply the picrotoxane sesquiterpenoid (e.g., corianin) with GABA to observe its effect on the GABA-induced current.
  • Perform dose-response experiments by applying a range of antagonist concentrations to determine the IC₅₀.

6. Data Analysis:

  • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the antagonist.
  • Plot the percentage of inhibition as a function of the antagonist concentration to generate a dose-response curve and calculate the IC₅₀.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of corianin and related sesquiterpenoids and a general workflow for their isolation and characterization.

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Releases Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->GABA_vesicle Triggers fusion AP_pre Action Potential AP_pre->Ca_channel_pre Opens GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Opens Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Allows Cl_channel_blocked Chloride Channel (Blocked) Cl_channel->Cl_channel_blocked Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Corianin Corianin Corianin->Cl_channel Blocks Depolarization Depolarization (Excitation) Cl_channel_blocked->Depolarization Prevents hyperpolarization, leading to

Caption: Mechanism of GABA-A receptor antagonism by corianin.

Isolation_Workflow Plant_Material Coriaria Plant Material (e.g., seeds) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning Crude_Extract Ethyl Acetate Fraction Partitioning->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Enriched Fractions Silica_Gel_CC->Fractions Purification Further Purification (Sephadex, Prep-HPLC) Fractions->Purification Pure_Compound Pure Sesquiterpenoid (Corianin, etc.) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of picrotoxane sesquiterpenoids.

Conclusion

Corianin and its related picrotoxane sesquiterpenoids represent a fascinating class of natural products with potent neurotoxic activity. Their well-defined mechanism of action as non-competitive antagonists of the major inhibitory neurotransmitter receptors, GABA-A and glycine receptors, makes them valuable tools for neuroscience research. Understanding their structure-activity relationships, toxicology, and the downstream consequences of their receptor antagonism is crucial for both fundamental research into neuronal excitability and for the development of potential therapeutic agents that may target these pathways. This technical guide provides a foundational overview to aid researchers in these endeavors. Further research is warranted to obtain more precise quantitative data for individual picrotoxanes and to fully elucidate the nuances of their interactions with their molecular targets.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Sesquiterpene Lactones: A Case Study on Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available data on the thermal stability and degradation of 13-O-Acetylcorianin, this guide utilizes the well-researched sesquiterpene lactone, artemisinin, as a representative case study. The principles, experimental methodologies, and data presentation formats are directly applicable to the study of related compounds like this compound.

Introduction

Sesquiterpene lactones are a large and diverse class of naturally occurring compounds with a wide range of biological activities. Their therapeutic potential is often linked to their complex chemical structures, which can also be susceptible to degradation under various stress conditions, including elevated temperatures. Understanding the thermal stability and degradation pathways of these molecules is paramount for the development of stable pharmaceutical formulations, ensuring drug efficacy and safety. This technical guide provides an in-depth overview of the methodologies used to assess thermal stability and characterize degradation products, using artemisinin and its derivatives as a model system.

Thermal Stability Analysis: Quantitative Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in determining the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Table 1: Thermal Properties of Artemisinin and its Derivatives

CompoundMelting Point (°C)Decomposition Onset (°C)Key Thermal EventsReference
Artemisinin156-157~190Endothermic peak corresponding to melting, followed by exothermic decomposition.[1]
Artesunate~130165-172Characteristic endothermic peak of melting, followed by an exothermic peak.[2]
ArtemetherNot specifiedNot specifiedDSC thermogram shows a characteristic endothermic peak.[3]
MethanesulfonylazaartemisininNot specified~200Incipient decomposition observed via TGA.[4]
MethanecarbonylazaartemisininNot specified~180Incipient decomposition observed via TGA.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal stability data.

Objective: To determine the temperature at which a compound begins to decompose and to quantify mass loss during thermal degradation.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, at a specified flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss in different temperature ranges. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of a compound.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Apparatus: A calibrated differential scanning calorimeter.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles at a specific rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

Objective: To separate, identify, and quantify the degradation products formed during thermal stress studies.

Methodology:

  • Forced Degradation: The compound is subjected to thermal stress (e.g., heating at a specific temperature for a defined period) to generate degradation products.

  • Sample Preparation: The stressed sample is dissolved in a suitable solvent and filtered before injection into the LC-MS system.

  • LC-MS System:

    • Liquid Chromatography (LC): A C18 column is commonly used for the separation of artemisinin and its degradation products. A gradient elution with a mobile phase consisting of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Mass Spectrometry (MS): An electrospray ionization (ESI) source is often used. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of degradation products. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition of the degradation products.

  • Data Analysis: The chromatographic peaks are analyzed based on their retention times and mass spectra. The fragmentation patterns of the parent compound and its degradation products are compared to elucidate the structures of the degradants.

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental processes and degradation pathways.

Experimental_Workflow_TGA_DSC cluster_prep Sample Preparation cluster_analysis Thermoanalytical Instrument cluster_data Data Acquisition & Analysis Sample Test Compound (e.g., this compound) Weighing Accurate Weighing (1-10 mg) Sample->Weighing Crucible Placement in Crucible/Pan Weighing->Crucible TGA TGA Instrument Crucible->TGA TGA Analysis DSC DSC Instrument Crucible->DSC DSC Analysis TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Analysis Data Interpretation: - Decomposition Temp - Mass Loss - Melting Point - Enthalpy TGA_Curve->Analysis DSC_Curve->Analysis

Caption: Workflow for TGA and DSC Analysis.

Degradation_Pathway_Analysis Parent Parent Compound (e.g., Artemisinin) Stress Thermal Stress (e.g., 60°C) Parent->Stress Degradation_Products Mixture of Parent Compound & Degradation Products Stress->Degradation_Products LC_Separation LC Separation (e.g., C18 Column) Degradation_Products->LC_Separation MS_Detection MS/MS Analysis (Structure Elucidation) LC_Separation->MS_Detection Identification Identification of Degradation Products MS_Detection->Identification

Caption: Logical flow for degradation product analysis.

Discussion on Degradation Pathways

The degradation of artemisinin and its derivatives under thermal stress can lead to a variety of products. For instance, forced degradation studies on artesunate (AS) and artemether (AM) have shown the formation of several degradation products.[5] The α-methylene-γ-lactone group present in many sesquiterpene lactones is a reactive moiety that can be involved in degradation reactions. The endoperoxide bridge in artemisinin is crucial for its biological activity and is also a key site for its chemical transformations. The identification of degradation products is critical as they may lack therapeutic activity or, in some cases, be toxic. For example, the major degradation products of artesunate and artemether show a significant reduction in antimalarial activity.[5]

Conclusion

The thermal stability and degradation profile of a sesquiterpene lactone are critical parameters that influence its development as a therapeutic agent. This guide, using artemisinin as a case study, has outlined the essential experimental techniques, data presentation formats, and logical workflows required for a comprehensive assessment. While specific data for this compound is not available, the methodologies described herein provide a robust framework for researchers and drug development professionals to investigate its stability and degradation, thereby facilitating the development of safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 13-O-Acetylcorianin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, notably Coriaria sinica and Coriaria intermedia. Picrotoxane sesquiterpenoids are a class of natural products known for their complex structures and a wide range of biological activities, including neurotoxic and insecticidal properties. The extraction and purification of these compounds are of significant interest for pharmacological research and drug development. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from plant material, based on established methodologies for related compounds from the same plant family.

Data Presentation

Table 1: Extraction Yield of Crude Corianin from Coriaria sinica

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% EthanolMacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanolMacerationRoom Temperature488-12

Table 2: Purity of Corianin after Different Purification Steps

Purification StepStationary PhaseMobile PhasePurity (%)
Column ChromatographySilica Gel (200-300 mesh)Gradient: Petroleum Ether - Ethyl Acetate60-70
Preparative HPLCC18 column (10 µm, 20 x 250 mm)Gradient: Acetonitrile - Water>95

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material (seeds or leaves) from a reputable source. Ensure proper botanical identification of the Coriaria species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days, or use a circulating air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol describes a standard maceration procedure. Soxhlet extraction can also be employed for higher efficiency but may not be suitable for heat-sensitive compounds.

  • Maceration:

    • Weigh the powdered plant material (e.g., 1 kg).

    • Place the powder in a large glass container with a lid.

    • Add a suitable solvent, such as 95% ethanol or methanol, in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).

    • Seal the container and let it stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats, waxes, and other non-polar impurities. Repeat the partitioning three times.

    • Discard the n-hexane fraction.

    • Subsequently, partition the methanol-water fraction with a solvent of intermediate polarity, such as ethyl acetate. The sesquiterpene lactones, including this compound, are expected to partition into the ethyl acetate layer. Repeat this partitioning step three times.

    • Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., from 100% petroleum ether to 100% ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fraction from column chromatography to preparative HPLC.

    • Column: A reversed-phase C18 column (e.g., 10 µm, 20 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water. The gradient can be optimized based on analytical HPLC results. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.

    • Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.

    • Detection: UV detection at a wavelength of 220 nm.

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Quantification by HPLC

This analytical HPLC method can be used to determine the concentration of this compound in the extracts and purified fractions. The parameters are based on a validated method for the related compounds corianin and coriatin.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using (A) water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-90% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV detection at 220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound of a known concentration in methanol.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Prepare the sample solutions of the extracts or fractions at a known concentration.

    • Inject the sample solutions into the HPLC system and record the peak area of this compound.

    • Determine the concentration of this compound in the samples by using the calibration curve.

Visualization

Experimental Workflow

Extraction_Workflow PlantMaterial Plant Material (Coriaria sp.) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Extraction Maceration (95% Ethanol) PowderedMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography EnrichedFraction Enriched Fraction ColumnChromatography->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound AnalyticalHPLC Analytical HPLC for Quantification PureCompound->AnalyticalHPLC

Caption: Workflow for the extraction and purification of this compound.

Application Note: Quantification of 13-O-Acetylcorianin using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 13-O-Acetylcorianin, a sesquiterpene lactone of interest in phytochemical and pharmacological research. Due to the absence of a standardized, publicly available quantification method for this specific analyte, we have developed a comprehensive protocol based on the well-established analytical chemistry of similar sesquiterpene lactones.[1][2][3] This method utilizes a reversed-phase C18 column coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The protocol outlined herein is intended to serve as a robust starting point for researchers and drug development professionals engaged in the analysis of this compound in various matrices.

Introduction

This compound is a sesquiterpenoid with the molecular formula C17H20O7 and a molecular weight of 336.34 g/mol . Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse biological activities. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological investigations. This document provides a detailed protocol for a proposed HPLC-MS method for the quantitative analysis of this compound. The method is built upon analytical strategies proven effective for other sesquiterpene lactones.[1][2][3][4][5]

Experimental

Sample Preparation

A generic sample preparation protocol for a plant extract matrix is provided below. This may require optimization depending on the specific sample matrix.

  • Extraction: Weigh 1 gram of the homogenized and dried sample material. Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range.

HPLC-MS System and Conditions
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Sheath Gas Flow 60 (arbitrary units)
Auxiliary Gas Flow 30 (arbitrary units)
MRM Transitions (Hypothetical) To be determined by direct infusion of a this compound standard.
Precursor Ion (m/z) [M+H]+ = 337.1
Product Ion 1 (Quantifier) e.g., 277.1 (Loss of acetic acid)
Product Ion 2 (Qualifier) e.g., 259.1 (Loss of acetic acid and water)

Note on MRM Transitions: The specific MRM transitions for this compound need to be empirically determined by infusing a pure standard into the mass spectrometer. The fragmentation of sesquiterpene lactones often involves the neutral loss of water and carboxylic acid side chains.[6][7][8]

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of this method, based on typical values for similar assays reported in the literature.[2][3] These parameters would need to be confirmed through a full method validation study.

Table 3: Hypothetical Method Validation Data

ParameterExpected Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed, but expected to be minimal with appropriate sample preparation.

Workflow and Pathway Diagrams

experimental_workflow sample Sample Collection (e.g., Plant Material) prep Sample Preparation (Extraction, Centrifugation, Filtration) sample->prep Homogenization hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc Injection ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms Eluent Transfer data Data Acquisition and Processing ms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for the HPLC-MS quantification of this compound.

logical_relationship analyte This compound hplc HPLC analyte->hplc ms Mass Spectrometry analyte->ms separation Chromatographic Separation (Retention Time) hplc->separation detection Selective Detection (MRM) ms->detection quantification Accurate Quantification separation->quantification detection->quantification

References

Application Notes: In Vitro Cytotoxicity of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin, a cembranoid diterpene isolated from marine soft corals such as Sarcophyton crassocaule and Lobophytum crassum, has emerged as a compound of significant interest in oncological research.[1][2] Variously referred to in literature as 13-acetoxysarcocrassolide (13-AC), this marine-derived natural product has demonstrated potent cytotoxic and anti-proliferative activities against a spectrum of human cancer cell lines.[1][3] These application notes provide a comprehensive overview of the in vitro cytotoxic effects of this compound, detailed protocols for its assessment, and insights into its molecular mechanism of action.

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death, through the mitochondrial intrinsic pathway.[2][4] This process is characterized by the disruption of the mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of a cascade of cysteine-aspartic proteases known as caspases, culminating in the cleavage of essential cellular substrates like poly (ADP-ribose) polymerase (PARP).[1][2]

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines using multiple in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is indicative of cell viability. A decrease in metabolic activity correlates with reduced cell viability due to cytotoxicity. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIC50 (µg/mL) after 24h
Molt4Acute Lymphoblastic Leukemia< 1.25
Sup-T1T-cell Lymphoma~2.0
K562Chronic Myelogenous Leukemia> 5.0
U937Histiocytic Lymphoma~4.0
BFTCBladder Female Transitional Cancer~1.5
HA22THepatocellular Carcinoma~3.5
HepG2Hepatocellular Carcinoma~3.8
Ca9-22Oral Squamous Carcinoma~2.5

Data compiled from multiple sources indicating a potent cytotoxic effect on a range of cancer cell lines, with particular efficacy against leukemia and bladder cancer cells.[2][3][5]

Table 2: Induction of Apoptosis (Annexin V-FITC/PI Staining)

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The data below shows the percentage of apoptotic cells (early + late) following treatment with this compound.

Cell LineConcentration (µg/mL)% Apoptotic Cells (24h)
Ca9-22 0 (Control)~9%
2.5~25%
5.0~50%
10.0~80%
Molt4 0 (Control)< 5%
2.5~39%
5.0~62%

These findings demonstrate a clear dose-dependent increase in the apoptotic cell population upon treatment with this compound.[1][2]

Table 3: Disruption of Mitochondrial Membrane Potential (ΔΨm)

A decrease in the mitochondrial membrane potential is a key indicator of the initiation of the intrinsic apoptotic pathway. This is often measured using fluorescent dyes like JC-1.

Cell LineConcentration (µg/mL)% Cells with Disrupted ΔΨm (24h)
Ca9-22 0 (Control)~4%
2.5~30%
5.0~75%
10.0~95%
Molt4 0 (Control)~10%
5.0~97%

The significant increase in the percentage of cells with disrupted mitochondrial membrane potential highlights the central role of mitochondria in the apoptotic mechanism of this compound.[1][2]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (preferably with low serum to reduce background)

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity detection kit (e.g., from Roche, Promega, or similar)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and appropriate controls (untreated cells for spontaneous LDH release, and cells treated with a lysis buffer for maximum LDH release).

  • Incubate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release samples.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate that releases a chromophore or fluorophore.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Culture cells in appropriate culture dishes and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including any floating cells) and wash with ice-cold PBS.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate per well.

  • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells in 96-well Plates treatment Treat with this compound (24h) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ % Cytotoxicity/ Fold-change readout->calculation conclusion conclusion calculation->conclusion Determine IC50 & Mechanism

Cytotoxicity Assessment Workflow.

signaling_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates ros ROS Generation compound->ros mmp ΔΨm Disruption bax->mmp promotes bcl2->mmp inhibits cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates ros->mmp induces casp3 Caspase-3 (Executioner) casp9->casp3 activates parp PARP casp3->parp cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Apoptotic Pathway of this compound.

References

Application Note: High-Throughput Screening for Antimicrobial Activity of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Natural products have historically been a rich source of new drugs and continue to be a promising avenue for identifying novel antimicrobial compounds. 13-O-Acetylcorianin, a sesquiterpene lactone, represents a class of natural products with diverse biological activities. This document outlines a comprehensive strategy for the preliminary screening of this compound for its potential antimicrobial and cytotoxic effects.

Principle of Antimicrobial Screening

The primary objective of antimicrobial screening is to determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). Additionally, qualitative methods like the disk diffusion assay can provide a preliminary indication of antimicrobial activity. It is also crucial to assess the cytotoxicity of the compound against mammalian cell lines to ensure that its antimicrobial effect is not due to general toxicity.

Workflow for Antimicrobial and Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening a novel natural product like this compound for antimicrobial activity and cytotoxicity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Antimicrobial Screening cluster_confirmation Confirmatory & Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of this compound Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay MTT_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->MTT_Assay Culture_Prep Prepare Bacterial/ Fungal Cultures Culture_Prep->Disk_Diffusion Culture_Prep->MIC_Assay Cell_Line_Prep Prepare Mammalian Cell Lines Cell_Line_Prep->MTT_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay Data_Analysis Analyze Data and Determine Selectivity Index MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: Workflow for antimicrobial and cytotoxicity screening of a novel compound.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a test microorganism.[1][2][3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (serial dilutions of a standard antibiotic) and a negative control (broth with the same concentration of DMSO as the test wells, and inoculum). Also include a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill the test microorganism.[4][5][6]

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plate at 37°C for 24-48 hours.

  • Observe the plates for bacterial/fungal growth.

  • The MBC is the lowest concentration of this compound that results in no growth on the sub-cultured agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[4][5]

3. Disk Diffusion Assay

This is a qualitative screening method to assess the antimicrobial activity of this compound.[7][8][9]

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disk (impregnated with solvent)

  • Incubator

Protocol:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate with the standardized microbial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Apply positive and negative control disks.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

4. Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of this compound against a mammalian cell line.[10][11][12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours in a CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[12]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusCiprofloxacin
Escherichia coliCiprofloxacin
Pseudomonas aeruginosaCiprofloxacin
Candida albicansFluconazole
(Other)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
(Other)

Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)

Test MicroorganismConcentration (µ g/disk )Zone of Inhibition (mm)Positive ControlPositive Control Zone (mm)
Staphylococcus aureusGentamicin (10 µg)
Escherichia coliGentamicin (10 µg)
Pseudomonas aeruginosaGentamicin (10 µg)
Candida albicansFluconazole (25 µg)
(Other)

Visualizations

Broth Microdilution (MIC) and MBC Assay Workflow

MIC_MBC_Workflow start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilution Perform serial dilution of this compound prepare_plate->serial_dilution add_inoculum Add standardized microbial inoculum serial_dilution->add_inoculum incubate_mic Incubate plate (e.g., 37°C, 24h) add_inoculum->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate agar plates (e.g., 37°C, 24-48h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Step-by-step workflow for MIC and MBC determination.

Disclaimer: As no specific antimicrobial data for this compound has been published, this document provides a general framework and standardized protocols for its initial screening. The actual experimental conditions may need to be optimized.

References

Unveiling the Potential of 13-O-Acetylcorianin as a Chemical Probe for Cell Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: 13-O-Acetylcorianin, a sesquiterpene lactone, has emerged as a potent chemical probe for investigating fundamental cellular processes, particularly in the context of cancer cell biology. This document provides detailed application notes and experimental protocols for utilizing this compound to explore signaling pathways, induce apoptosis, and assess cellular cytotoxicity. These guidelines are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Application Notes

This compound, also referred to in scientific literature as 13-acetoxyrolandrolide, is a bioactive compound isolated from plants of the Asteraceae family, such as Rolandra fruticosa. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial intrinsic pathway. This is achieved by targeting key signaling molecules, making it a valuable tool for studying cancer pathogenesis and developing novel therapeutic strategies.

Key Cellular Targets and Pathways:

  • NF-κB Signaling: this compound has been shown to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB)[1]. NF-κB is a critical regulator of cell survival, inflammation, and immunity, and its dysregulation is a hallmark of many cancers.

  • K-Ras Signaling: The compound also inhibits oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras)[1]. K-Ras is a frequently mutated proto-oncogene in human cancers, and its inhibition is a major goal in cancer therapy.

  • Mitochondrial Apoptosis: By disrupting mitochondrial membrane potential, this compound triggers the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death[1].

  • PI3K/Akt/mTOR Pathway: As a member of the sesquiterpene lactone class of compounds, this compound is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer treatment.

Applications in Cell Biology:

  • Induction of Apoptosis: this compound can be used as a positive control for inducing apoptosis in cancer cell lines, particularly those with activated NF-κB or K-Ras pathways.

  • Investigation of Signaling Pathways: As an inhibitor of NF-κB and K-Ras, it serves as a chemical probe to dissect the roles of these pathways in various cellular contexts.

  • Drug Discovery: The potent cytotoxic and pro-apoptotic activities of this compound make it a promising lead compound for the development of novel anticancer drugs.

Quantitative Data Summary

The following tables summarize the known quantitative data for the biological activity of this compound.

ParameterCell LineValueReference
Cytotoxicity (ED50) HT-29 (Human Colon Cancer)0.16 µM[1][2]
NF-κB Inhibition (IC50) -7.1 µM[1]
K-Ras Inhibition (IC50) -7.7 µM[1]

Note: Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of cancer cell lines.

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • This compound-treated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include positive and negative controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • This compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

experimental_workflow cluster_invitro In Vitro Studies cluster_apoptosis Apoptosis Assays cluster_signaling Signaling Pathway Analysis A This compound Treatment on Cancer Cell Lines B Cytotoxicity Assay (MTT) A->B Determine IC50 C Apoptosis Assays A->C D Signaling Pathway Analysis A->D C1 Caspase Activity Assay C->C1 C2 Mitochondrial Membrane Potential Assay C->C2 C3 Annexin V/PI Staining C->C3 D1 Western Blot (NF-κB, K-Ras, Akt/mTOR, Apoptotic markers) D->D1

Figure 1: Experimental workflow for characterizing this compound.

apoptosis_pathway acetylcorianin This compound kras K-Ras acetylcorianin->kras inhibits nfkb NF-κB acetylcorianin->nfkb inhibits mitochondrion Mitochondrion acetylcorianin->mitochondrion disrupts membrane potential cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.

mtor_pathway cluster_inhibition Inhibition by this compound growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates apoptosis Apoptosis mtorc1 mTORC1 akt->mtorc1 activates cell_growth Cell Growth & Proliferation mtorc1->cell_growth acetylcorianin This compound (Sesquiterpene Lactone) acetylcorianin->pi3k inhibits (proposed) acetylcorianin->akt inhibits (proposed)

Figure 3: Proposed inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpenoid lactone belonging to the picrotoxane family, a group of compounds known for their neurotoxic properties. These compounds are primarily isolated from plants of the Coriaria genus. Due to their biological activity, accurate and reliable analytical methods are essential for the identification, quantification, and quality control of this compound and related compounds in research, drug development, and toxicology studies.

This document provides detailed application notes and experimental protocols for the analysis of this compound. The methodologies described herein are based on established analytical techniques for sesquiterpenoid lactones, including High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific literature detailing a fully validated analytical method for this compound is not extensively available, the following protocols are constructed based on the analysis of the parent compound, corianin, and other closely related sesquiterpenoid lactones.

Analytical Methodologies

The primary methods for the analysis of this compound and related compounds are HPLC for separation and quantification, and NMR and MS for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound in various matrices, including plant extracts and purified samples. A reversed-phase HPLC method with UV detection is the most common approach.

Table 1: HPLC Quantitative Data (Hypothetical based on typical sesquiterpenoid lactone analysis)

CompoundRetention Time (min)λmax (nm)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
This compound12.52100.51.5>0.999
Corianin8.22100.61.8>0.999

Note: The data in this table is illustrative and based on typical performance for sesquiterpenoid lactone analysis. Actual values must be determined experimentally.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the quantitative analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound analytical standard (purity ≥98%)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 100% B

    • 25-30 min: 100% B (column wash)

    • 30.1-35 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation (for plant material):

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Analytical Standard Standard_Prep Prepare Stock & Calibration Solutions Standard->Standard_Prep Sample Plant Material Sample_Prep Grind, Extract & Filter Sample Sample->Sample_Prep HPLC HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC Sample_Prep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Figure 1. HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Table 2: Representative NMR Spectral Data (Hypothetical)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H5.8d2.5H-1
¹H4.9dd10.0, 2.5H-2
¹H2.1s--OCOCH₃
¹³C175.2--C=O (lactone)
¹³C170.1--C=O (acetyl)
¹³C82.5--C-13
¹³C21.0---OCOCH₃

Note: This is a simplified and hypothetical representation. Complete spectral assignment requires 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Experimental Protocol: NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Purified this compound sample

2. Sample Preparation:

  • Dissolve an appropriate amount of the purified sample (typically 1-5 mg) in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire standard ¹H and ¹³C NMR spectra.

  • For complete structural assignment, acquire 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy) for ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

4. Data Processing and Interpretation:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

NMR_Workflow Start Purified Sample Prep Dissolve in Deuterated Solvent Start->Prep Acquire_1D Acquire 1D NMR (¹H, ¹³C) Prep->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Structure Process->Assign End Structural Confirmation Assign->End

Figure 2. General workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Table 3: Representative Mass Spectrometry Data (Hypothetical)

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI PositiveQ-TOF337.1234295.1128 ([M+H-C₂H₂O]⁺), 277.1023 ([M+H-CH₃COOH]⁺)

Note: Exact mass measurements from high-resolution mass spectrometry (HRMS) are crucial for confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

2. LC Conditions:

  • Use the same HPLC conditions as described in the HPLC-UV protocol to ensure good separation prior to MS analysis.

3. MS Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to obtain fragment ions.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion.

  • Analyze the fragmentation pattern to confirm the presence of characteristic substructures, such as the loss of the acetyl group.

Conclusion

The protocols and data presented provide a comprehensive framework for the analytical control of this compound and related sesquiterpenoid lactones. While the provided quantitative data is illustrative, the experimental methodologies offer a solid starting point for developing and validating robust analytical methods. For regulatory purposes, all methods must be fully validated according to ICH guidelines to ensure accuracy, precision, specificity, and robustness. The combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and accurate quantification of these biologically active natural products.

Application Notes and Protocols for Determining the Mechanism of Action of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a novel diterpenoid compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a therapeutic agent. These application notes provide a comprehensive set of cell-based assays to elucidate the cellular and molecular mechanisms of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The following protocols are designed to be performed in a human cancer cell line (e.g., HeLa, A549, or MCF-7) and can be adapted for other cell types.

Hypothesized Mechanism of Action

Based on the known activities of structurally similar diterpenoid compounds, it is hypothesized that this compound exerts its cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway and by causing cell cycle arrest at the G2/M phase. The proposed signaling pathway involves the modulation of pro- and anti-apoptotic proteins, activation of caspases, and disruption of the cell cycle machinery.

Application of 13-O-Acetylcorianin in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

13-O-Acetylcorianin, more commonly referred to in scientific literature as 13-Acetoxysarcocrassolide (13-AC), is a marine-derived natural product isolated from the soft coral Sarcophyton crassocaule. This compound has garnered significant attention in natural product research due to its potent cytotoxic and antitumor activities across a range of cancer cell lines. This application note provides a comprehensive overview of the in vitro applications of this compound, including its cytotoxic effects, the underlying signaling pathways, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiproliferative effects against various cancer cell lines, including oral, colon, breast, and cervical cancers. Its mechanism of action is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent disruption of the Keap1/Nrf2/p62/SQSTM1 signaling pathway.[1][2] The compound has been shown to be a dual inhibitor of Hsp90 and topoisomerase IIα.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below. For comparison, the activity of cisplatin, a conventional chemotherapeutic agent, is also included.

Cell LineCancer TypeThis compound (13-AC) IC50 (µg/mL)Cisplatin IC50 (µg/mL)
Ca9-22Oral Cancer0.94 ± 0.16>10
Cal-27Oral Cancer1.31 ± 0.38>10
HCT116Colon Cancer1.36 ± 0.27>10
LovoColon Cancer1.38 ± 0.37>10
DLD-1Colon Cancer1.64 ± 0.36>10
DU145Prostate Cancer4.85 ± 0.922.89 ± 0.45
LNcapProstate Cancer3.93 ± 1.063.55 ± 0.51
MCF-7Breast Cancer2.44 ± 0.22>10
T47DBreast Cancer2.00 ± 0.09>10
HelaCervical Cancer4.41 ± 0.752.11 ± 0.33
Data sourced from:[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (13-AC) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of 13-AC) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (13-AC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • 6-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow for In Vitro Evaluation of this compound start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound.

G cluster_pathway Proposed Signaling Pathway of this compound in Cancer Cells AC13 This compound (13-AC) ROS ↑ Reactive Oxygen Species (ROS) AC13->ROS p62 ↑ p62/SQSTM1 ROS->p62 Apoptosis Apoptosis ROS->Apoptosis induction Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activation p62->Keap1 inhibition Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes transcription

Caption: this compound induced apoptosis pathway.

Conclusion

This compound (13-AC) is a promising natural product with potent anticancer properties. Its ability to induce apoptosis in a variety of cancer cell lines, coupled with a mechanism involving ROS generation and modulation of the Keap1/Nrf2/p62/SQSTM1 pathway, makes it a valuable lead compound for further drug development. The protocols and data presented in this application note provide a solid foundation for researchers to explore the therapeutic potential of this marine-derived compound.

References

Troubleshooting & Optimization

Technical Support Center: 13-O-Acetylcorianin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 13-O-Acetylcorianin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring sesquiterpene lactone. Its chemical formula is C17H20O7, and it has a molecular weight of 336.34 g/mol .[1] It is classified as a picrotoxane-type sesquiterpenoid. Due to its complex structure, careful extraction and handling are necessary to prevent degradation.

Q2: What are the most suitable solvents for extracting this compound?

A2: While specific literature on this compound extraction is limited, for similar sesquiterpene lactones, solvents of medium polarity are typically effective. These can include:

  • Ethanol or Methanol: These polar organic solvents are often effective at extracting a broad range of secondary metabolites.[2]

  • Ethyl Acetate: A solvent of intermediate polarity that can offer good selectivity.

  • Acetone: Often used in combination with water to extract a wide array of compounds.[3]

  • Dichloromethane or Chloroform: Non-polar solvents that can be effective, but may also extract more lipids and waxes.

The optimal solvent or solvent system should be determined empirically.

Q3: What are the common methods for extracting this compound?

A3: Common extraction techniques applicable to this compound from plant material include:

  • Maceration: Soaking the plant material in a solvent for an extended period with occasional agitation.[2]

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but uses heat, which may degrade thermolabile compounds.[2]

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.[4]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. This method is highly tunable and can provide very clean extracts.[5]

Q4: How can I monitor the success of my extraction?

A4: The concentration of this compound in your extract can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a precise method for separating, identifying, and quantifying the compound.[2]

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method to check for the presence of the target compound.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation.[2]

Troubleshooting Guide: Low Extraction Yield

Low yield is a frequent challenge in natural product extraction. This guide outlines potential causes and solutions for improving the yield of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[2]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine, uniform powder.[2]
Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound effectively.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). Consider using solvent mixtures to fine-tune polarity.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.[2]Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to find the optimal balance.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for complete extraction.[2]Optimize extraction time and temperature for your chosen method. For maceration, increase the soaking time. For heat-assisted methods, carefully increase the temperature, monitoring for compound degradation.
Low Purity of Target Compound Co-extraction of Impurities: The chosen solvent may be too non-selective, extracting a large amount of other compounds.Employ a multi-step extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and waxes (defatting), then extract with a more polar solvent.
Emulsion Formation During Liquid-Liquid Extraction: Surfactant-like molecules in the extract can cause emulsions, trapping the analyte of interest.[6]To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[6] To break an existing emulsion, try adding a small amount of brine or a different organic solvent, or use centrifugation.[6][7]
Loss of Compound During Workup Degradation During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of this compound.[2]Use a rotary evaporator at a controlled, low temperature (e.g., <40°C) to remove the solvent.[2]
Incomplete Elution from Chromatography Column: The solvent system for purification may not be effectively eluting the compound.Perform small-scale trials with different solvent gradients on TLC to identify the optimal mobile phase for column chromatography.
Careless Handling: Compound can be lost through spills or incomplete transfers.Rinse all glassware (flasks, funnels) multiple times with the extraction solvent to ensure complete transfer of the compound.[8]

Experimental Protocols

Protocol 1: Maceration Extraction
  • Preparation: Weigh 50g of finely powdered, dried plant material.

  • Extraction: Place the powder in a suitable container and add 500 mL of 80% ethanol. Seal the container and let it stand for 72 hours at room temperature with occasional shaking.[2]

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.[2]

  • Purification: Proceed with liquid-liquid partitioning and chromatographic purification.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)
  • Preparation: Place 20g of finely powdered, dried plant material into a 500 mL beaker.

  • Extraction: Add 200 mL of methanol to the beaker. Place the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 25°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at 40°C.

  • Purification: Purify the crude extract using appropriate chromatographic techniques.

Data Presentation: Comparison of Extraction Methods

The following table summarizes hypothetical results from different extraction methods for this compound to illustrate how data can be structured for comparison.

Extraction Method Solvent Solvent:Solid Ratio (v/w) Temperature (°C) Time Yield of this compound (mg/g of dry plant material)
Maceration80% Ethanol10:12572 hours1.2
SoxhletMethanol15:1658 hours2.5
UAEMethanol10:12530 min3.1
MAE70% Acetone12:1805 min3.5
SFECO2 + Ethanol20:1502 hours2.8

Visualizations

Experimental Workflow for Extraction and Isolation

G plant Plant Material prep Drying & Grinding plant->prep extraction Extraction (Maceration, Soxhlet, UAE, etc.) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude Crude Extract concentration->crude partition Liquid-Liquid Partitioning crude->partition chromatography Column Chromatography partition->chromatography pure Pure this compound chromatography->pure analysis Analysis (HPLC, NMR) pure->analysis

Caption: Workflow for this compound extraction and isolation.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_prep Check Plant Material Preparation? start->check_prep re_prep Optimize Drying & Grinding check_prep->re_prep Yes check_solvent Review Solvent System? check_prep->check_solvent No re_prep->start test_solvents Test Different Solvents & Ratios check_solvent->test_solvents Yes check_params Evaluate Extraction Parameters? check_solvent->check_params No test_solvents->start opt_params Optimize Time, Temperature, etc. check_params->opt_params Yes check_workup Investigate Workup Procedure? check_params->check_workup No opt_params->start refine_workup Refine Evaporation & Purification check_workup->refine_workup Yes end Improved Yield check_workup->end No refine_workup->start

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the sesquiterpene lactone, 13-O-Acetylcorianin, in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many other sesquiterpene lactones, it is a lipophilic molecule with poor aqueous solubility.[1][2] This low solubility can lead to compound precipitation in aqueous-based biological assays, resulting in inaccurate and unreliable data.

Q2: What are the initial signs of solubility problems in my assay?

Visual indicators of precipitation include the appearance of visible particles, crystals, or a cloudy or hazy appearance in the cell culture media or assay buffer after the addition of the compound.[3] This can be observed both macroscopically and microscopically.

Q3: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like sesquiterpene lactones.[4] Ethanol can also be a suitable alternative, though it may have a higher potential for cytotoxicity in some cell lines.

Q4: How can I prevent my compound from precipitating when I add it to my aqueous assay medium?

The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low enough to be tolerated by the cells and to avoid "crashing out" the compound. A final DMSO concentration of 0.5% or less is generally recommended for most cell-based assays.[4] This can be achieved by preparing a high-concentration stock solution and performing serial dilutions.

Q5: Can warming the assay medium help to dissolve the compound?

Gently warming the assay medium to 37°C before adding the compound stock solution can sometimes improve solubility and prevent immediate precipitation.[5] However, it is crucial to ensure that the compound is stable at this temperature for the duration of the experiment.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving solubility issues with this compound.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous medium. The final concentration of the compound exceeds its aqueous solubility limit. The rapid change in solvent polarity from the organic stock solution to the aqueous medium causes the compound to "crash out."Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Add the stock solution dropwise to the vortexing medium to facilitate mixing. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific assay medium (see Experimental Protocols).
Precipitation is observed after a few hours of incubation. The compound may be unstable in the culture medium at 37°C, leading to degradation and precipitation of less soluble byproducts. The compound may be binding to components in the serum of the culture medium, leading to aggregation.Test the stability of the compound in the assay medium over time at 37°C. Consider reducing the serum concentration in your medium if experimentally feasible.
Inconsistent results are observed between experiments. Incomplete dissolution of the stock solution. Variability in the final DMSO concentration.Ensure the stock solution is completely dissolved before each use by vortexing and gentle warming if necessary. Use a precise pipetting technique to ensure consistent final DMSO concentrations across all experiments.
Cell death or morphological changes are observed at low compound concentrations. The solvent (e.g., DMSO) may be causing cytotoxicity. The compound itself may be highly potent and cytotoxic.Perform a solvent toxicity control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. If the compound is highly potent, a lower concentration range should be tested.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table provides representative solubility data for other sesquiterpene lactones to serve as a general guideline.

Solvent Typical Solubility Range for Sesquiterpene Lactones (mg/mL) Notes
DMSO > 10Excellent for high-concentration stock solutions.
Ethanol 1 - 10A good alternative to DMSO, but may be more cytotoxic to some cell lines.
Methanol 1 - 5Less commonly used for cell culture due to higher volatility and toxicity.
Water / PBS < 0.1Generally considered insoluble in aqueous solutions.
Cell Culture Media < 0.1Direct dissolution is not feasible; must be introduced via a solvent carrier.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh 1-2 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the required volume of high-purity, sterile DMSO to achieve a 10 mM stock concentration. Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
  • Prepare Compound Dilutions: Prepare a series of dilutions of your 10 mM this compound stock solution in 100% DMSO in a 96-well plate (e.g., from 10 mM down to 0.1 mM).

  • Add to Assay Plate: In a separate 96-well plate, add your cell culture medium. Using a multichannel pipette, transfer a small, consistent volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells of the plate containing the medium. This will result in a range of final compound concentrations with a constant final DMSO concentration.

  • Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with the same final DMSO concentration only.

    • Blank: Medium only.

  • Incubation: Cover the plate and incubate at 37°C for a relevant time period (e.g., 2 hours), mimicking your experimental conditions.

  • Measurement:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.

    • Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in light scattering indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in light scattering compared to the negative control is considered its kinetic solubility under these specific assay conditions.

Signaling Pathways and Workflows

Sesquiterpene lactones have been reported to modulate various signaling pathways, with the NF-κB and apoptosis pathways being common targets.[6][7][8][9][10][11][12][13][14] Understanding these pathways can provide context for the biological effects of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation & Execution cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot dilute Prepare Serial Dilutions aliquot->dilute add_to_medium Add to Assay Medium dilute->add_to_medium incubate Incubate with Cells add_to_medium->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data readout->analyze interpret Interpret Results analyze->interpret NFkB_Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB releases NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB degradation of IκBα NFkB_nuc NF-κB (Active) DNA DNA NFkB_nuc->DNA binds to gene_exp Gene Expression (Inflammatory Cytokines) DNA->gene_exp promotes transcription compound This compound (Sesquiterpene Lactone) compound->NFkB inhibits translocation/ DNA binding Apoptosis_Pathway compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits mito Mitochondria cyto_c Cytochrome c mito->cyto_c releases bax->mito induces pore formation bcl2->bax inhibits cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Technical Support Center: 13-O-Acetylcorianin NMR Data Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the acquisition of Nuclear Magnetic Resonance (NMR) data for 13-O-Acetylcorianin, a sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for acquiring NMR spectra of this compound?

A1: For initial experiments, high-purity Deuterated Chloroform (CDCl₃) is recommended as it is a versatile solvent for many natural products. A starting concentration of 5-10 mg of this compound in 0.5-0.6 mL of solvent is ideal for most standard NMR spectrometers. If solubility is an issue or peak overlap occurs, consider using other solvents such as Deuterated Acetone (Acetone-d₆) or Deuterated Benzene (Benzene-d₆).[1]

Q2: Which are the most critical NMR experiments for the structural elucidation of this compound?

A2: A standard set of experiments is essential for complete structural assignment. This includes:

  • 1D ¹H NMR: To identify proton environments and coupling patterns.

  • 1D ¹³C NMR & DEPT-135: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-CH).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²J-CH, ³J-CH), which is crucial for piecing together the molecular skeleton.

Q3: How can I improve the signal-to-noise ratio (S/N) for a dilute sample?

A3: To improve S/N, you can increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans.[2] For ¹³C NMR, which is inherently less sensitive, a significantly higher number of scans is often necessary.[3] Utilizing a cryogenically cooled probe (CryoProbe), if available, can also dramatically increase sensitivity, allowing for data acquisition on much smaller sample quantities.[4]

Q4: My ¹³C NMR spectrum is taking too long to acquire. How can I speed it up?

A4: While ¹³C NMR inherently requires longer acquisition times, you can shorten the experiment by optimizing the relaxation delay (d1).[3] For a qualitative spectrum, a shorter d1 (e.g., 1-2 seconds) can be used. However, for quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei. Using more sensitive hardware like a CryoProbe can also reduce the required experiment time.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during NMR data acquisition for this compound.

Problem: Peaks in the ¹H NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is suboptimal.

    • Solution: Re-shim the spectrometer on your sample. If the instrument has an automatic shimming routine, run it again. For manual shimming, adjust the Z1 and Z2 shims to maximize the lock signal and then fine-tune the on-axis (Z1-Z5) and off-axis shims.

  • Possible Cause 2: Sample Concentration/Solubility. The sample may be too concentrated, leading to aggregation, or it may be partially insoluble.[1]

    • Solution: Dilute the sample if it is too concentrated. If you observe any precipitate, filter the sample or try a different NMR solvent in which the compound is more soluble.[1]

  • Possible Cause 3: Presence of Paramagnetic Impurities. Paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is meticulously clean. If impurities are suspected from a reaction (e.g., catalysts), purify the sample again using column chromatography or other methods.

Problem: I see signals from residual solvents like water or ethyl acetate.

  • Possible Cause 1: Incomplete Drying. The sample or the NMR solvent may not be sufficiently dry.

    • Solution: For water peaks, add a small amount of a drying agent like potassium carbonate to your solvent bottle.[1] To confirm if a broad peak is an exchangeable proton (like -OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the peak should diminish or disappear.[1]

  • Possible Cause 2: Persistent Solvent from Purification. Solvents like ethyl acetate can be difficult to remove completely.[1]

    • Solution: Co-evaporate the sample with a more volatile solvent like dichloromethane multiple times.[1] Alternatively, use a solvent suppression pulse sequence during NMR acquisition to minimize the intensity of the residual solvent peak.

Problem: Signals in the ¹H NMR spectrum are overlapping, making analysis difficult.

  • Possible Cause: Signal Crowding. This is common in complex molecules like sesquiterpene lactones.

    • Solution 1: Change the NMR solvent. Aromatic solvents like Benzene-d₆ can induce different chemical shifts compared to CDCl₃, often resolving overlapping signals.[1]

    • Solution 2: Acquire 2D NMR spectra. A COSY spectrum will help trace out spin systems even in crowded regions, and an HSQC spectrum will spread the proton signals out over the wider ¹³C chemical shift range.

Problem: HMBC correlations are weak or missing for key parts of the molecule.

  • Possible Cause: Incorrect Optimization of Long-Range Coupling Delay. The HMBC experiment is optimized for a specific range of long-range J-couplings (ⁿJ-CH).

    • Solution: The standard delay is often optimized for couplings around 8 Hz. If you are looking for correlations through quaternary carbons or across heteroatoms, the coupling constants may be smaller. Try acquiring the HMBC experiment again with the delay optimized for a smaller coupling constant (e.g., 4-5 Hz). Increasing the number of scans will also help improve the signal-to-noise for weak correlations.

Experimental Protocols & Parameters

The following are recommended starting points for NMR experiments on a 500 MHz spectrometer. These parameters should be optimized further based on the specific sample and instrument.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh 5-10 mg of This compound B 2. Dissolve in ~0.5 mL of high-purity CDCl3 A->B C 3. Vortex to ensure complete dissolution B->C D 4. Transfer solution to a clean, dry NMR tube C->D E 5. Insert tube into spectrometer D->E F 6. Lock, Tune, and Shim the instrument E->F G 7. Acquire 1D 1H Spectrum (Quick Assessment) F->G H 8. Acquire 1D 13C and DEPT-135 Spectra G->H I 9. Acquire 2D Spectra (COSY, HSQC, HMBC) H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Recommended Starting Acquisition Parameters
Parameter¹H NMR ¹³C NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsphmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width (SW) 12 ppm220 ppm12 ppm (F1, F2)12 ppm (F2), 165 ppm (F1)12 ppm (F2), 220 ppm (F1)
Number of Scans (NS) 1610244816
Relaxation Delay (d1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time (aq) ~3.4 s~1.2 s~0.2 s~0.1 s~0.2 s
Long-Range J (Hz) N/AN/AN/A¹J-CH ≈ 145 HzⁿJ-CH ≈ 8 Hz

Troubleshooting Decision Tree

If you encounter issues with your data, follow this logical guide to diagnose and solve the problem.

G start Problem: Poor Spectrum Quality broad Symptom: Broad Peaks start->broad low_sn Symptom: Low Signal-to-Noise start->low_sn contaminants Symptom: Contaminant Peaks start->contaminants sol_shim Solution: Re-shim Spectrometer broad->sol_shim Is lock signal optimal? No sol_conc Solution: Check Concentration and Solubility broad->sol_conc Is compound fully dissolved? No sol_scans Solution: Increase Number of Scans (NS) low_sn->sol_scans Is sample dilute? Yes sol_probe Solution: Use a CryoProbe if available low_sn->sol_probe Need more sensitivity? Yes sol_solvent Solution: Check Solvent Purity & Dryness contaminants->sol_solvent Unidentified sharp peaks? Yes sol_purify Solution: Re-purify Sample contaminants->sol_purify Peaks from reaction byproducts? Yes sol_suppress Solution: Use Solvent Suppression contaminants->sol_suppress Is residual solvent peak obscuring signals? Yes

Caption: A decision tree for troubleshooting common NMR spectral issues.

References

Minimizing artifacts in mass spectrometry of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mass spectrometric analysis of 13-O-Acetylcorianin. The focus is on identifying and minimizing common analytical artifacts to ensure data quality and accuracy for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the LC-MS analysis of this compound and related sesquiterpene lactones?

A1: The most prevalent artifacts during Electrospray Ionization (ESI) mass spectrometry of this compound are in-source fragmentation and the formation of adducts. In-source fragmentation often manifests as the premature loss of the acetyl group, while adduct formation can complicate spectra by showing multiple species like sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions alongside the protonated molecule ([M+H]⁺).[1]

Q2: Why is the loss of the acetyl group (a neutral loss of 42 Da) so common even when I am not performing MS/MS?

A2: This phenomenon, known as in-source fragmentation, occurs when the analyte fragments within the ion source before reaching the mass analyzer.[2] The 13-O-acetyl group on the corianin scaffold is a labile ester linkage. The energy applied in the ESI source, including temperature and voltages, can be sufficient to cleave this bond, creating a fragment ion even in a full scan MS mode.[2][3]

Q3: How can I differentiate an in-source fragment from a genuine, co-eluting metabolite?

A3: An in-source fragment will have the exact same chromatographic retention time as the parent molecule, this compound. A true co-eluting compound, even an isomer, would likely show some degree of chromatographic separation under optimized conditions.[4] Furthermore, you can systematically decrease the energy in the ion source (e.g., the declustering potential or fragmentor voltage); if the signal intensity of the suspected fragment decreases relative to the parent molecular ion, it is highly likely to be an in-source fragment.[2]

Q4: What causes the formation of sodium ([M+Na]⁺) and other adducts?

A4: Adduct formation is typically caused by the presence of salts in the sample, the LC mobile phase, or from the analytical system itself.[1] Even trace amounts of sodium, potassium, or ammonium salts can lead to the formation of these adducts, which can complicate spectral interpretation and suppress the signal of the desired protonated molecule.

Troubleshooting Guide: Minimizing Common Artifacts

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Prominent Peak Corresponding to the Loss of the Acetyl Group in Full Scan MS
  • Symptom: The mass spectrum shows a high-intensity peak at m/z corresponding to [M-42+H]⁺, which may even be the base peak.

  • Primary Cause: The energy within the ion source is too high, causing the molecule to fragment before analysis. This is a common issue with molecules containing labile functional groups.[2]

  • Solutions:

    • Reduce In-Source Energy: Lower the declustering potential (DP) or fragmentor voltage. These parameters control the energy ions experience as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer.[2]

    • Optimize Source Temperature: Higher source temperatures can contribute to thermal degradation and fragmentation. Gradually decrease the source temperature to find a balance between efficient desolvation and molecular integrity.[2]

    • Adjust Nebulizer Gas Flow: Ensure the gas flow is optimized for proper droplet formation without imparting excessive energy to the analyte.

Issue 2: Complex Mass Spectra with Multiple Adducts
  • Symptom: The spectrum displays multiple peaks for the same compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, making it difficult to identify the primary molecular ion.

  • Primary Cause: Contamination of the sample or mobile phase with alkali metal salts.[1]

  • Solutions:

    • Use High-Purity Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are LC-MS grade.

    • Clean the LC System: Flush the system thoroughly to remove any salt buildup.

    • Sample Preparation: If possible, include a desalting step (e.g., solid-phase extraction) in your sample preparation protocol.

Issue 3: Poor Signal Intensity or Undetectable Molecular Ion
  • Symptom: The peak corresponding to the protonated molecule [M+H]⁺ is weak or absent.

  • Primary Cause: This can be a result of inefficient ionization, excessive in-source fragmentation depleting the parent ion, or an unsuitable mobile phase pH.[5]

  • Solutions:

    • Optimize Mobile Phase: For positive mode ESI, ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote efficient protonation.

    • Minimize In-Source Fragmentation: Apply the solutions from Issue 1. Preserving the molecular ion is key to achieving good signal intensity.

    • Check Sample Concentration: If the signal is uniformly low, the sample may be too dilute. Conversely, a highly concentrated sample can sometimes cause ion suppression.[5]

Data and Parameters

Table 1: Key Mass Spectrometer Parameters for Minimizing In-Source Fragmentation

ParameterGeneral GuidanceRationale
Declustering Potential (DP) / Fragmentor Voltage Start with low values (e.g., 15-30 V) and increase incrementally.This is the primary parameter controlling the energy that causes in-source fragmentation. Lower values are "softer".[2]
Ion Source Temperature Test a range from 250°C to 450°C.Lower temperatures reduce the risk of thermal degradation, but must be high enough for efficient solvent evaporation.[2]
Collision Energy (CE) Set to a minimum value (e.g., <5 V) for full scan analysis.While primarily for MS/MS, residual energy in the collision cell can contribute to fragmentation. Ensure it is at a baseline for non-fragmentation scans.

Table 2: Common Adducts Observed in Positive Ion ESI-MS

Adduct IonMass Shift (Da)Common Source
[M+Na]⁺ +22.989Glassware, solvents, buffers
[M+K]⁺ +38.964Glassware, solvents, buffers
[M+NH₄]⁺ +18.034Ammonium-based buffers or additives
[M+CH₃CN+H]⁺ +42.034Acetonitrile mobile phase

Experimental Protocols

General Protocol for LC-MS Parameter Optimization

This protocol provides a systematic approach to finding the optimal MS conditions for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock to 1-5 µg/mL in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient that provides good peak shape for the analyte (e.g., 20% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Optimization (via repeat injections or infusion):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Initial Parameter Test:

      • Set Declustering Potential/Fragmentor Voltage to a low starting value (e.g., 20 V).

      • Set Source Temperature to a moderate value (e.g., 350°C).

      • Acquire a full scan MS spectrum.

    • Systematic Optimization:

      • Varying Declustering Potential: While keeping temperature constant, acquire data at increasing DP/Fragmentor Voltage values (e.g., 20 V, 30 V, 40 V, 60 V, 80 V).

      • Varying Temperature: Return the DP/Fragmentor Voltage to its optimal low value. Acquire data at different source temperatures (e.g., 250°C, 350°C, 450°C).

    • Data Analysis: For each condition, calculate the intensity ratio of the in-source fragment ([M-42+H]⁺) to the molecular ion ([M+H]⁺). The optimal condition is the one that minimizes this ratio while maintaining a strong signal for [M+H]⁺.

Visualizations

Figure 1. Troubleshooting Workflow for MS Artifacts A Problem Observed: Unexpected peaks or low signal B Are unexpected peaks at the same RT as the parent compound? A->B H Are multiple adducts ([M+Na]+, [M+K]+) present? A->H C Do peak intensities change relative to the parent when you lower in-source energy (DP)? B->C Yes F Likely co-eluting compound or contamination B->F No D Likely In-Source Fragment C->D Yes C->F No E Action: Lower DP/Fragmentor Voltage and Source Temperature D->E J Problem Resolved? E->J G Action: Optimize Chromatography and check for contamination F->G G->J I Action: Use LC-MS grade solvents and clean the system H->I Yes I->J J->A No K End J->K Yes

Caption: Troubleshooting workflow for identifying and mitigating MS artifacts.

Figure 2. In-Source Fragmentation of this compound cluster_source ESI Source cluster_analyzer Mass Analyzer parent This compound [M+H]⁺ fragment Corianin Core (Fragment) [M-C₂H₂O+H]⁺ parent->fragment High Energy (DP, Temp) loss Neutral Loss of Acetyl Group (C₂H₂O, 42 Da) parent->loss detected Both ions are detected at the same retention time

Caption: Diagram of premature fragmentation in the ion source.

References

Technical Support Center: Safe Handling and Disposal of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of potentially toxic sesquiterpene lactones.

Troubleshooting Guides

This section provides step-by-step solutions to specific issues that may arise during experiments involving sesquiterpene lactones.

Issue: Small Spill of Sesquiterpene Lactone Powder (<5g)

Symptoms: Accidental spillage of a small amount of solid sesquiterpene lactone on a laboratory surface.

Solution:

  • Immediate Action:

    • Alert personnel in the immediate area.

    • Restrict access to the spill area.[1]

    • Do not attempt to dry sweep the powder, as this can generate aerosols.[1]

  • Personal Protective Equipment (PPE):

    • At a minimum, don a lab coat, safety goggles with side shields, and two pairs of chemical-resistant gloves (e.g., nitrile).[1] For larger spills or if there is a risk of aerosolization, a respirator may be necessary.

  • Spill Containment and Cleanup:

    • Gently cover the spill with absorbent pads or damp paper towels to avoid raising dust.[1][2]

    • Carefully wet the absorbent material with a detergent solution to dissolve the powder.[1][3]

    • Working from the outside in, wipe up the dissolved spill.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag.[1]

  • Decontamination:

    • Clean the spill area twice with a detergent solution.[1]

    • Rinse the area with 70% isopropyl alcohol.[1]

    • Allow the area to dry completely.

  • Waste Disposal:

    • Seal the hazardous waste bag and place it in a designated hazardous waste container.

    • Follow your institution's and local regulations for hazardous waste disposal.[4][5]

Issue: Large Spill of Sesquiterpene Lactone Solution (>5mL)

Symptoms: Accidental spillage of a significant volume of a sesquiterpene lactone solution.

Solution:

  • Immediate Action:

    • Evacuate the immediate area and alert others.

    • Post a warning sign to prevent entry.[2]

    • If the spill is in a poorly ventilated area, evacuate the entire room.

  • Personal Protective Equipment (PPE):

    • Don a disposable gown, two pairs of chemical-resistant gloves, chemical splash goggles, and a respirator.[1][2]

  • Spill Containment and Cleanup:

    • Contain the spill by gently covering it with absorbent sheets or spill-control pads.[1]

    • Do not generate aerosols.[1]

    • Collect any broken glass with forceps and place it in a designated sharps container for hazardous waste.[1]

    • Place all contaminated absorbent materials into a hazardous waste bag.[1]

  • Decontamination:

    • Thoroughly clean all contaminated surfaces twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]

  • Waste Disposal:

    • Double-bag all contaminated waste in labeled hazardous waste bags.

    • Dispose of all waste in accordance with EPA and local regulations for hazardous chemical waste.[4][6][7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with sesquiterpene lactones?

A1: The primary health risks include contact dermatitis, and some sesquiterpene lactones have shown genotoxic, mutagenic, or teratogenic effects.[12] Their toxicity is often attributed to their ability to alkylate biological molecules.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling sesquiterpene lactones?

A2: The minimum recommended PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles, a face shield, and a respirator may be necessary. All handling of solid compounds or preparation of solutions should be conducted in a certified chemical fume hood.

Q3: How should I dispose of waste contaminated with sesquiterpene lactones?

A3: All waste contaminated with sesquiterpene lactones, including gloves, pipette tips, and absorbent materials from spills, must be treated as hazardous waste.[5] It should be collected in clearly labeled, sealed containers and disposed of through your institution's hazardous waste program, following all federal, state, and local regulations.[4][5][6][7][8][9][10][11]

Q4: Can I neutralize sesquiterpene lactones before disposal?

A4: There is no single, universally recommended chemical neutralization procedure for all sesquiterpene lactones that can be safely performed in a standard laboratory setting. The most effective method of disposal is through a licensed hazardous waste management company. Attempting to neutralize these compounds without a validated protocol can be dangerous.

Q5: What should I do in case of skin or eye contact with a sesquiterpene lactone?

A5:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • In both cases, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel.

Data Presentation

Table 1: Quantitative Toxicity Data for Selected Sesquiterpene Lactones

Sesquiterpene LactoneClassTest SystemEndpointValueReference
Mexicanin-EPseudoguaianolideMice (intraperitoneal)LD503.08 ± 0.10 mg/kg[13]
HelenalinPseudoguaianolideMice (intraperitoneal)LD509.86 ± 0.08 mg/kg[13]
HymenoxonPseudoguaianolideMice (intraperitoneal)LD5016.24 ± 0.10 mg/kg[13]
PsilotropinMice (intraperitoneal)LD50112.25 ± 0.17 mg/kg[13]
TenulinPseudoguaianolideMice (intraperitoneal)LD50184.65 ± 0.06 mg/kg[13]
IvalinC2C12 (mouse myoblast)EC50 (48h)~3 µM[14]
ParthenolideGermacranolideC2C12 (mouse myoblast)EC50 (48h)~3 µM[14]
GeigerinC2C12 (mouse myoblast)EC50 (48h)3.8 mM[14]
LappadilactoneHepG2, OVCAR-3, HeLaCD501.6-3.5 µg/mL[15]
DehydrocostuslactoneGuaianolideHepG2, OVCAR-3, HeLaCD501.6-3.5 µg/mL[15]
CostunolideGermacranolideHepG2, OVCAR-3, HeLaCD501.6-3.5 µg/mL[15]
CumaninSplenocytesCC5029.4 µM[16]
Glaucolide B derivative 8aGermacranolideSK-MEL-28CC503.1 µM[17]

Experimental Protocols

Protocol 1: Weighing and Dissolving Solid Sesquiterpene Lactones

This protocol is adapted from procedures for handling toxic powders.[18][19][20][21][22]

  • Preparation:

    • Work within a certified chemical fume hood.

    • Place a balance inside the fume hood if possible. If not, place it as close as possible and perform all powder transfers within the hood.[18]

    • Use a container with a screw cap for preparing the solution.[18]

  • Weighing:

    • Tare the empty, capped container on the balance.

    • Inside the fume hood, carefully transfer the desired amount of the sesquiterpene lactone powder from the stock bottle to the tared container using a clean spatula.

    • Securely close the cap of the container.

    • Decontaminate the spatula and any surfaces that may have come into contact with the powder.

    • Place the sealed container back on the balance to record the final weight.

  • Dissolving:

    • Based on the final weight, calculate the required volume of solvent.

    • Inside the fume hood, add the solvent to the container.

    • Secure the cap and mix until the solid is completely dissolved.

Mandatory Visualization

Spill_Cleanup_Workflow cluster_start Spill Occurs cluster_assess Assess Spill Size cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure cluster_decon Decontamination cluster_disposal Waste Disposal start Sesquiterpene Lactone Spill assess Assess Spill Size (<5g/5mL or >5g/5mL) start->assess ppe_small Don PPE: Lab coat, double gloves, safety goggles assess->ppe_small <5g/5mL evacuate Evacuate Area & Post Warning Sign assess->evacuate >5g/5mL contain_small Cover with damp absorbent pads to avoid dust ppe_small->contain_small cleanup_small Wipe with detergent solution contain_small->cleanup_small decon Clean area twice with detergent, rinse with 70% Isopropyl Alcohol cleanup_small->decon ppe_large Don PPE: Gown, double gloves, goggles, respirator evacuate->ppe_large contain_large Contain with absorbent sheets ppe_large->contain_large cleanup_large Collect absorbent material contain_large->cleanup_large cleanup_large->decon waste Collect all contaminated materials in hazardous waste bag decon->waste dispose Dispose as Hazardous Waste (Follow RCRA guidelines) waste->dispose

Caption: Workflow for handling spills of sesquiterpene lactones.

Waste_Disposal_Decision_Tree cluster_start Waste Generation cluster_assess Hazard Assessment cluster_yes Hazardous Waste Protocol cluster_no Non-Hazardous (Unlikely) start Material contaminated with Sesquiterpene Lactone assess Is the material considered hazardous waste? start->assess collect Collect in a designated, labeled, sealed container assess->collect Yes consult Consult EHS to confirm non-hazardous status assess->consult Unsure store Store in a designated hazardous waste accumulation area collect->store dispose Arrange for pickup by institutional hazardous waste program store->dispose

Caption: Decision tree for the disposal of sesquiterpene lactone waste.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic effects of 13-O-Acetylcorianin and its related lactones could not be definitively compiled due to the absence of specific quantitative cytotoxic data for this compound in the reviewed scientific literature. However, extensive research is available on other structurally related sesquiterpene lactones, providing valuable insights into their cytotoxic potential. This guide presents a comparative overview of the cytotoxicity of three prominent sesquiterpene lactones: ivalin, parthenolide, and geigerin, supported by experimental data from published studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of sesquiterpene lactones is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit a biological process or cell viability by 50%. The following table summarizes the reported EC50 values for ivalin, parthenolide, and geigerin against the C2C12 mouse skeletal myoblast cell line.

CompoundCell LineExposure TimeEC50 (µM)Reference
IvalinC2C1224 h3.3[1]
48 h2.7[1]
72 h2.9[1]
ParthenolideC2C1224 h5.6[1]
48 h4.7[1]
72 h5.2[1]
GeigerinC2C1248 h3800[1]

Key Observation: Ivalin and parthenolide demonstrate significantly higher cytotoxicity (lower EC50 values) against C2C12 cells compared to geigerin.[1] The cytotoxicity of ivalin and parthenolide was found to be approximately 1000 times more potent than that of geigerin in this cell line.[1]

Experimental Protocols

The evaluation of cytotoxicity for these sesquiterpene lactones predominantly employed the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells. The protocol generally involves the following steps:

  • Cell Culture: Mouse skeletal myoblast (C2C12) and rat embryonic cardiac myocyte (H9c2) cell lines were used to investigate the cytotoxicity of ivalin and parthenolide.[2] The cells are cultured in appropriate media and conditions.

  • Compound Exposure: The cultured cells are exposed to varying concentrations of the sesquiterpene lactones (e.g., ivalin, parthenolide) for specific durations, typically 24, 48, and 72 hours.[2]

  • MTT Incubation: After the exposure period, the MTT reagent is added to the cell culture. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and potential biological impact of these compounds, the following diagrams illustrate a typical cytotoxicity testing workflow and a proposed mechanism of action for sesquiterpene lactones.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in Microplate exposure Incubation with Lactones (24, 48, 72 hours) cell_culture->exposure compound_prep Preparation of Lactone Dilutions compound_prep->exposure mtt_addition Addition of MTT Reagent exposure->mtt_addition formazan_formation Formation of Formazan Crystals mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance Absorbance Reading solubilization->absorbance ec50 EC50 Calculation absorbance->ec50

Caption: Workflow of a typical MTT-based cytotoxicity assay.

Apoptosis_Signaling_Pathway lactone Sesquiterpene Lactone cell_membrane Cell Membrane lactone->cell_membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros Induces mitochondria Mitochondrial Stress ros->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis Triggers

Caption: Proposed apoptosis induction pathway by sesquiterpene lactones.

Concluding Remarks

While specific cytotoxic data for this compound remains elusive, the analysis of related sesquiterpene lactones like ivalin and parthenolide reveals potent cytotoxic activity against murine muscle cell lines. Their mechanism of action is likely multifaceted, with evidence pointing towards the induction of apoptosis and disruption of cellular structures like the desmin intermediate filaments.[2] The significant difference in cytotoxicity observed between these compounds and geigerin underscores the importance of specific structural features in determining their biological activity. Further research is warranted to isolate and evaluate the cytotoxic potential of this compound to fully understand the structure-activity relationships within this class of compounds.

References

Comparative Analysis of the Neurotoxic Profiles of 13-O-Acetylcorianin and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of the picrotoxane sesquiterpene, 13-O-Acetylcorianin, contextualized with data from other relevant sesquiterpenes. Due to the limited direct experimental data on this compound, this comparison leverages information from the closely related and well-characterized picrotoxane, picrotoxinin, to infer its likely neurotoxic profile. Picrotoxinin's mechanism of action as a potent antagonist of the γ-aminobutyric acid type A (GABAa) receptor serves as a foundational model for understanding the potential neurotoxicity of structurally similar compounds.

Executive Summary

Quantitative Neurotoxicity Data

The following table summarizes available quantitative data for relevant sesquiterpenes. It is important to note the absence of specific data for this compound. The data for picrotoxinin is included as a reference point due to its structural and functional similarity.

CompoundClassOrganismRoute of AdministrationLD50IC50 (GABAa Receptor)Primary Mechanism of Neurotoxicity
Picrotoxinin Picrotoxane SesquiterpeneRatIntraperitoneal (I.P.)2 mg/kg[1]~300 nM (species dependent)Non-competitive GABAa Receptor Antagonist[1]
β-Caryophyllene Caryophyllane Sesquiterpene-In vitro (PC12 cells)Not ReportedNot ApplicableInduction of Oxidative Stress
Humulene Humulane Sesquiterpene-In vitro (PC12 cells)Not ReportedNot ApplicableInduction of Oxidative Stress
Zerumbone Humulane Sesquiterpene-In vitro (PC12 cells)Not ReportedNot ApplicableInduction of Oxidative Stress

Note: The absence of data for this compound highlights a significant gap in the current understanding of its toxicological profile. Further research is warranted to establish its specific neurotoxic potential.

Signaling Pathways and Mechanisms of Action

The neurotoxic effects of picrotoxane sesquiterpenes and other sesquiterpenes are mediated by distinct signaling pathways.

Picrotoxane Sesquiterpenes: GABAa Receptor Antagonism

The primary target of picrotoxinin, and likely this compound, is the GABAa receptor, a ligand-gated ion channel. Antagonism of this receptor disrupts the normal flow of chloride ions into the neuron, leading to a cascade of events culminating in neuronal hyperexcitability.

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds to Chloride_Channel Chloride (Cl-) Channel GABAaR->Chloride_Channel Activates Depolarization Depolarization (Excitation) GABAaR->Depolarization Blockade prevents Cl- influx, leading to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to Picrotoxane This compound (Picrotoxane) Picrotoxane->GABAaR Blocks

Caption: Picrotoxane antagonism of the GABAa receptor.

Other Sesquiterpenes: Induction of Oxidative Stress

Sesquiterpenes such as β-caryophyllene, humulene, and zerumbone have been shown to induce neurotoxicity in PC12 cells through a mechanism involving oxidative stress. This pathway is distinct from the receptor-mediated mechanism of picrotoxanes.

Oxidative_Stress_Pathway Sesquiterpenes β-Caryophyllene, Humulene, Zerumbone ROS Reactive Oxygen Species (ROS) Generation Sesquiterpenes->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis

Caption: Oxidative stress-induced neurotoxicity pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of neurotoxic effects are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene of interest (e.g., this compound, picrotoxinin) and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.[2][3][4]

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).[5][6][7][8]

GABAa Receptor Antagonism Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique allows for the direct measurement of the effect of a compound on the function of GABAa receptors in individual neurons.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the control of the membrane potential and the recording of ion currents flowing through the GABAa receptor channels in response to GABA application.

Protocol:

  • Cell Preparation: Use cultured neurons or brain slices expressing GABAa receptors.

  • Recording Setup: Place the cell preparation on the stage of an inverted microscope equipped with micromanipulators. Fill a glass micropipette (recording electrode) with an appropriate internal solution and position it onto a single neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • GABA Application: Apply a known concentration of GABA to the cell using a perfusion system to elicit a baseline GABA-evoked current.

  • Compound Application: Co-apply the test compound (e.g., this compound) with GABA and record the change in the GABA-evoked current. A decrease in the current amplitude indicates antagonism.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage of inhibition and determine the IC50 value for the compound's antagonistic activity.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the neurotoxicity of a novel sesquiterpene.

Neurotoxicity_Workflow start Start: Novel Sesquiterpene (e.g., this compound) in_vitro_screening In Vitro Neurotoxicity Screening (Neuronal Cell Lines: SH-SY5Y, PC12) start->in_vitro_screening mtt_assay Cell Viability Assay (MTT) in_vitro_screening->mtt_assay ldh_assay Cytotoxicity Assay (LDH) in_vitro_screening->ldh_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis ldh_assay->data_analysis mechanism_investigation Mechanism of Action Investigation gaba_assay GABAa Receptor Binding/Function Assay (e.g., Patch-Clamp) mechanism_investigation->gaba_assay ros_assay Oxidative Stress Assay (e.g., DCFDA) mechanism_investigation->ros_assay conclusion Conclusion on Neurotoxic Profile gaba_assay->conclusion ros_assay->conclusion data_analysis->mechanism_investigation

Caption: General workflow for neurotoxicity assessment.

References

Cross-Validation of Analytical Methods for 13-O-Acetylcorianin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of 13-O-Acetylcorianin, a sesquiterpene lactone of interest in phytochemical and pharmacological research. The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and overall validity of scientific data. Here, we present a hypothetical cross-validation scenario comparing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.

The data and protocols presented are representative of typical performance characteristics for the analysis of sesquiterpene lactones and are intended to serve as a practical guide for researchers in establishing and validating their own analytical methods for this compound.

Comparative Performance Data

The following table summarizes the key performance parameters of the two hypothetical analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
**Linearity (R²) **> 0.9995> 0.9998
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 155

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar sesquiterpene lactones.[1][2][3][4][5][6][7]

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-3 min, 20-80% A; 3-4 min, 80-95% A; 4-5 min, 20% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard).

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods produce comparable and reliable results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_methods Define Method A (HPLC-UV) & Method B (UHPLC-MS/MS) define_samples Prepare Identical Sample Sets (Spiked & Real Matrix) define_methods->define_samples Input define_criteria Set Acceptance Criteria (% Difference) define_samples->define_criteria Input analyze_A Analyze Samples with Method A define_criteria->analyze_A Proceed analyze_B Analyze Samples with Method B define_criteria->analyze_B Proceed compare_results Compare Quantitative Results analyze_A->compare_results Data analyze_B->compare_results Data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->statistical_analysis Analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence Outcome report Generate Cross-Validation Report assess_equivalence->report Finalize

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Method Selection

The choice between the HPLC-UV and UHPLC-MS/MS methods often depends on the specific requirements of the research. The following diagram illustrates the decision-making pathway.

MethodSelection start Start: Need to quantify This compound sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity for Complex Matrix? sensitivity->specificity No uhplc_ms UHPLC-MS/MS sensitivity->uhplc_ms Yes throughput High Throughput Needed? specificity->throughput No specificity->uhplc_ms Yes throughput->uhplc_ms Yes hplc_uv HPLC-UV throughput->hplc_uv No

Caption: Decision pathway for analytical method selection.

References

Comparative Analysis of 13-O-Acetylcorianin and Corianin: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of available data on the biological activities of 13-O-Acetylcorianin and its deacetylated form, corianin. Despite extensive searches of chemical and biological databases, no peer-reviewed studies detailing the specific biological effects, mechanisms of action, or comparative analyses of these two sesquiterpene lactones could be identified. This guide, therefore, serves to highlight this knowledge gap and to provide a general framework for the potential future investigation of these compounds based on the known activities of similar molecules.

The initial aim of this guide was to provide a detailed comparison of this compound and corianin, focusing on quantitative data, experimental protocols, and the signaling pathways they modulate. However, the absence of specific research on these compounds prevents such a direct comparison. The following sections outline the intended structure of the analysis and the type of information that would be required to complete it, serving as a roadmap for future research in this area.

Comparative Biological Activity: A Data Deficit

A thorough comparison of the biological activities of this compound and corianin would necessitate quantitative data from various bioassays. This would ideally be presented in a tabular format to facilitate easy comparison of their potency and efficacy. Key areas of investigation would likely include:

  • Cytotoxicity: Assessing the cytotoxic effects of both compounds against a panel of cancer cell lines is a common starting point for the evaluation of novel natural products. Data would typically be presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

  • Anti-inflammatory Activity: Sesquiterpene lactones are well-known for their anti-inflammatory properties. Assays measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines would be crucial.

  • Neuroprotective Effects: Investigating the potential of these compounds to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, would be another important avenue.

Table 1: Hypothetical Comparative Biological Activity Data

Biological ActivityAssayThis compound (IC50/EC50 in µM)Corianin (IC50/EC50 in µM)Reference
Cytotoxicity MTT Assay (HeLa cells)Data not availableData not available
MTT Assay (A549 cells)Data not availableData not available
Anti-inflammatory NO Inhibition (RAW 264.7)Data not availableData not available
PGE2 Inhibition (RAW 264.7)Data not availableData not available
Neuroprotection H2O2-induced cell death (SH-SY5Y)Data not availableData not available

This table is for illustrative purposes only and does not contain real data.

Experimental Protocols: A Methodological Void

To ensure the reproducibility and validity of any reported biological activities, detailed experimental protocols are essential. For the activities mentioned above, the following methodologies would typically be employed:

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Nitric Oxide (NO) Production Assay

This assay is based on the Griess reaction. Macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of the test compounds. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured by adding Griess reagent.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of specific proteins, such as cytokines and PGE2, in cell culture supernatants. This technique involves an antibody-antigen interaction and a detectable signal, typically a color change.

Signaling Pathways: Unraveling the Mechanism

A critical aspect of understanding the biological activity of any compound is to elucidate the signaling pathways it modulates. For sesquiterpene lactones, pathways such as NF-κB and MAPK are often implicated in their anti-inflammatory effects.

Hypothetical Signaling Pathway for Anti-inflammatory Action

The diagram below illustrates a generalized signaling pathway often associated with the anti-inflammatory effects of sesquiterpene lactones. It is important to note that this is a hypothetical representation and has not been experimentally validated for this compound or corianin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates LPS LPS LPS->TLR4 Compound This compound or Corianin Compound->IKK Inhibits? Compound->MAPK_pathway Inhibits? IKB IκBα IKK->IKB Phosphorylates NFkB NF-κB (p65/p50) IKB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Gene Induces NFkB_n->Gene Induces

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the initial biological evaluation of natural product compounds like this compound and corianin.

G Isolation Isolation & Purification of Compounds Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Initial Biological Screening (e.g., Cytotoxicity) Structure->Screening Dose_Response Dose-Response Studies (IC50 Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: General experimental workflow for natural product evaluation.

Conclusion and Future Directions

A Comparative Guide to the Structure-Activity Relationship of Picrotoxane Sesquiterpenes from Coriaria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of corianin and related picrotoxane sesquiterpenes isolated from plants of the Coriaria genus. While extensive SAR studies on synthetic corianin derivatives are limited in publicly available literature, this document synthesizes the existing data on the naturally occurring and structurally similar neurotoxic compounds: corianin, tutin, and hyenanchin. By comparing their known biological activities and chemical structures, we can infer key structural motifs responsible for their bioactivity.

Introduction to Corianin and Related Picrotoxanes

Corianin is a sesquiterpene lactone belonging to the picrotoxane class of natural products. It is isolated from various species of the Coriaria plant, notoriously known for their toxicity. The toxic effects of these plants are primarily attributed to a suite of structurally related picrotoxanes, including tutin and hyenanchin. These compounds are potent non-competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Blockade of this receptor leads to hyperexcitability, convulsions, and in severe cases, death. Understanding the SAR of these molecules is crucial for toxicology, pharmacology, and the development of potential therapeutic agents that may modulate GABA-A receptor activity.

Comparative Biological Activity

The primary biological activity of corianin, tutin, and hyenanchin is their neurotoxicity, mediated through the antagonism of GABA-A receptors. The following table summarizes the available quantitative data on their activity.

CompoundMolecular FormulaMolar Mass ( g/mol )TargetActivity Metric (IC₅₀/Kᵢ)Notes
Corianin C₁₅H₁₈O₆294.30GABA-A ReceptorData not availableIsolated from Coriaria japonica and Coriaria nepalensis.
Tutin C₁₅H₁₈O₆294.30GABA-A ReceptorPotent AntagonistKnown to be highly toxic, causing convulsions.
Hyenanchin C₁₅H₁₈O₇310.30GABA-A ReceptorLess potent than TutinA hydroxylated metabolite of tutin.

Inferred Structure-Activity Relationships

Based on the structures of corianin, tutin, and hyenanchin, several key features can be identified as potentially crucial for their biological activity.

  • The Picrotoxane Skeleton: The rigid, highly oxygenated cage-like structure is fundamental for binding to the picrotoxin binding site on the GABA-A receptor.

  • The Lactone Ring: The γ-lactone ring is a common feature in many biologically active natural products and is likely essential for activity.

  • The Isopropenyl Group: The isopropenyl group at C8 is a characteristic feature. Modifications at this position could significantly impact activity. Tutin possesses a hydroxylated isopropenyl group (an exocyclic epoxide which rearranges).

  • Hydroxylation: The presence and position of hydroxyl groups influence the polarity and binding interactions. Hyenanchin, a hydroxylated analog of tutin, is reported to be less toxic, suggesting that increased polarity may reduce binding affinity or blood-brain barrier penetration. Corianin possesses a diol group.

Experimental Protocols

GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from methods used for characterizing the picrotoxin binding site on GABA-A receptors.

Objective: To determine the binding affinity of corianin derivatives to the picrotoxin site of the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • [³H]TBOB (t-butylbicyclo[2.2.2]octane-1-carboxylate) or a similar radioligand for the picrotoxin site

  • Test compounds (corianin derivatives) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Picrotoxin (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Thaw the rat brain membrane preparation on ice.

  • In a series of microcentrifuge tubes, add the incubation buffer.

  • Add the test compounds at a range of concentrations.

  • Add the radioligand (e.g., [³H]TBOB) at a fixed concentration (typically near its Kd).

  • For determining non-specific binding, add a high concentration of unlabeled picrotoxin.

  • Initiate the binding reaction by adding the brain membrane preparation to each tube.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

In Vitro Neurotoxicity Assay (Neuronal Cell Viability)

Objective: To assess the cytotoxic effects of corianin derivatives on neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • Test compounds (corianin derivatives) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of corianin and related picrotoxanes as GABA-A receptor antagonists.

GABA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Depolarization Depolarization (Excitation) GABA_A_Receptor->Depolarization Blockade prevents Cl⁻ influx, leading to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to GABA->GABA_A_Receptor Binds to Corianin Corianin / Tutin Corianin->GABA_A_Receptor Blocks Channel

Caption: Mechanism of GABA-A receptor antagonism by corianin/tutin.

Experimental Workflow for SAR Study

The following diagram outlines a typical workflow for a structure-activity relationship study of corianin derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Corianin Isolation Synthesis Derivative Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay GABA-A Receptor Binding Assay Purification->Binding_Assay Neurotoxicity_Assay In Vitro Neurotoxicity (Neuronal Cell Lines) Purification->Neurotoxicity_Assay Data_Analysis IC₅₀ Determination Binding_Assay->Data_Analysis Neurotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for SAR studies of corianin derivatives.

Conclusion and Future Directions

The picrotoxane sesquiterpenes found in Coriaria species, including corianin, tutin, and hyenanchin, are potent neurotoxins that act on the GABA-A receptor. While direct comparative studies and comprehensive SAR data for a wide range of corianin derivatives are currently lacking, the available information on naturally occurring analogs provides a foundation for understanding the key structural features required for their activity. The rigid cage-like structure and the lactone ring appear to be indispensable. Future research should focus on the synthesis of a library of corianin derivatives with systematic modifications at the isopropenyl group and hydroxyl positions. The application of the described experimental protocols will enable the generation of quantitative data necessary to establish a robust SAR, which could inform the development of novel pharmacological tools and potential therapeutic agents targeting the GABA-A receptor.

Verifying the Purity of Synthetic 13-O-Acetylcorianin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthetic 13-O-Acetylcorianin. It includes detailed experimental protocols, comparative data, and visual representations of workflows and relevant biological pathways to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and the Importance of Purity

Comparative Analysis of Purity Assessment Techniques

The purity of synthetic natural products is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Verification

TechniquePrincipleInformation ProvidedTypical Purity Specification (%)AdvantagesLimitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Quantitative purity, retention time.≥98%High precision, reproducibility, and sensitivity.Requires a reference standard, may not detect co-eluting impurities.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of impurities.Confirms primary structureProvides detailed structural information.Lower sensitivity than HPLC, complex spectra for mixtures.
LC-MS Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity identification.Confirms mass of primary componentHigh sensitivity and selectivity, can identify unknown impurities.Ionization efficiency can vary, quantification can be complex.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for the purity analysis of this compound and Tutin using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol describes a general method for identifying the mass of the target compound and potential impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • HPLC Conditions: As described in the HPLC protocol above.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Mass Range: m/z 100-1000

Data Presentation

Table 2: Comparative Purity Data for this compound and Tutin

CompoundSourcePurity by HPLC (%)Retention Time (min)Molecular Weight (Da)
This compound Synthetic≥98.0Typically 15-20336.34
Tutin Natural Isolate≥95.0Typically 12-17294.29

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Table 3: Reference ¹H and ¹³C NMR Chemical Shifts (Predicted/Typical for Picrotoxane Skeleton in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound
Acetyl-CH₃~2.1~21.0
Lactone Carbons-~170-180
Olefinic Protons~5.0-6.0~120-140
Tutin
Olefinic Protons~5.0-6.0~120-140
Hydroxyl ProtonsVariable-

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Verification synthesis Chemical Synthesis of This compound purification Preparative Chromatography synthesis->purification hplc HPLC-UV (Quantitative Purity) purification->hplc Purity > 98%? nmr 1H & 13C NMR (Structural Confirmation) hplc->nmr Yes ms LC-MS (Impurity ID) nmr->ms Structure Confirmed? final_product Pure Synthetic This compound ms->final_product Yes

Caption: Experimental workflow for the synthesis and purity verification of this compound.

Signaling Pathway: Glycine Receptor Antagonism

This compound is structurally related to Tutin, a known antagonist of the glycine receptor. This signaling pathway is a likely mechanism of action.

signaling_pathway Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds & Activates Chloride Cl⁻ Influx GlyR->Chloride Opens Channel Acetylcorianin This compound (Antagonist) Acetylcorianin->GlyR Blocks Binding Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Proposed signaling pathway of this compound as a glycine receptor antagonist.

Comparative Analysis of 13-O-Acetylcorianin from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide on the neurotoxic sesquiterpenoid, 13-O-Acetylcorianin, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of its plant sources, isolation methodologies, and biological activity, with a focus on its action as a GABA receptor antagonist.

This compound, a molecule of significant interest in neuropharmacology, has been identified in plant species belonging to the genus Coriaria. This guide summarizes the current scientific knowledge to facilitate further research and development in this area.

Plant Sources and Yield

This compound has been primarily isolated from species of the genus Coriaria, which are found in various regions of the world. The table below outlines the known plant sources. Currently, specific yield data from peer-reviewed literature is limited, highlighting an area for future quantitative studies.

Plant SourceFamilyActive Compound
Coriaria nepalensisCoriariaceaeThis compound[1][2]
Coriaria intermediaCoriariaceaeThis compound[3][4]

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical for its study. The following is a generalized protocol based on standard phytochemical extraction techniques for sesquiterpenoids. It is important to note that specific optimization may be required depending on the plant material and desired purity.

General Extraction and Isolation Protocol
  • Extraction:

    • Air-dried and powdered plant material (e.g., stems, leaves) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

    • The extraction is typically carried out for an extended period (e.g., 72 hours) with occasional agitation to ensure maximum recovery of the compound.

    • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • The concentrated crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

This compound is a known neurotoxin that exerts its effects by acting as a GABA receptor antagonist.[5][6][7][8][9] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA at its receptor, this compound can lead to neuronal hyperexcitability, resulting in convulsions and other neurotoxic effects.[5]

Visualizing the Molecular Action and Experimental Process

To better understand the mechanism of action and the process of studying this compound, the following diagrams are provided.

GABA_Antagonism cluster_synapse Synaptic Cleft cluster_antagonist Action of this compound GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Neuron Postsynaptic Neuron Receptor->Neuron Inhibitory Signal (Hyperpolarization) Acetylcorianin This compound Acetylcorianin->Receptor Blocks BlockedReceptor Blocked GABA-A Receptor Excitatory Neuronal Excitation BlockedReceptor->Excitatory

Mechanism of this compound as a GABA-A Receptor Antagonist.

experimental_workflow Plant Plant Material (Coriaria sp.) Extraction Extraction (e.g., Methanol) Plant->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound Bioassay Biological Assays (e.g., Receptor Binding) PureCompound->Bioassay Analysis Data Analysis Bioassay->Analysis

General workflow for the isolation and bioassay of this compound.

References

In Vivo Validation of 13-O-Acetylcorianin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents for neurological disorders, particularly cerebral ischemia, has led to a growing interest in natural products. Sesquiterpenoid lactones, a diverse group of secondary metabolites found in various plants, have shown promise due to their anti-inflammatory, anti-apoptotic, and neuroprotective properties. This guide focuses on the potential in vivo biological activity of 13-O-Acetylcorianin, a sesquiterpenoid lactone. Due to the current lack of direct in vivo studies on this compound, this document provides a comparative analysis with two well-researched sesquiterpenoid lactones, Parthenolide and Dehydrocostus lactone, which have demonstrated significant neuroprotective effects in preclinical models of stroke. This comparison aims to provide a framework for the potential validation and positioning of this compound as a neuroprotective agent.

Comparative Analysis of Neuroprotective Sesquiterpenoid Lactones

The following tables summarize the in vivo neuroprotective effects of Parthenolide and Dehydrocostus lactone in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model for ischemic stroke.

Table 1: In Vivo Efficacy of Neuroprotective Sesquiterpenoid Lactones in Rodent MCAO Models

CompoundAnimal ModelDosageAdministration RouteKey Findings
Parthenolide Sprague-Dawley Rats1 mg/kgIntraperitoneal- Significantly reduced infarct volume. - Ameliorated neurological deficits. - Decreased brain water content.[1]
C57BL/6 Mice5 mg/kgIntraperitoneal- Reduced neuroinflammation. - Improved memory and learning function.[2]
Dehydrocostus lactone C57BL/6 Mice25, 50 mg/kgIntraperitoneal- Significantly alleviated neurological deficits. - Reduced brain tissue damage. - Decreased expression of pro-inflammatory factors.[3]
This compound ---No in vivo data available.

Table 2: Mechanistic Insights from In Vivo Studies

CompoundKey Mechanisms of Action
Parthenolide - Downregulation of NF-κB, phospho-p38MAPK, and caspase-1.[1] - Modulation of microglial polarization via the RhoA/ROCK pathway. - Suppression of STAT3/NF-κB and inflammasome activation.[2]
Dehydrocostus lactone - Inhibition of microglia-mediated neuroinflammation.[3]
This compound Mechanisms not yet elucidated in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for key in vivo experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking the pathophysiology of human ischemic stroke.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of a test compound.

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip into the ICA via an incision in the ECA stump.

  • Advance the filament until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation.

  • For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Suture the incision and allow the animal to recover.

Neurological Deficit Scoring

Objective: To assess the functional outcome after ischemic stroke.

Procedure: A neurological deficit score is typically assigned at various time points post-MCAO (e.g., 24, 48, and 72 hours). A common scoring system is as follows:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Measurement of Infarct Volume

Objective: To quantify the extent of brain tissue damage.

Procedure:

  • At a predetermined endpoint (e.g., 24 or 72 hours post-MCAO), euthanize the animal and perfuse the brain with saline.

  • Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • TTC stains viable tissue red, while the infarcted tissue remains white.

  • Capture images of the stained sections and use image analysis software to calculate the infarct area in each slice.

  • The total infarct volume is calculated by integrating the infarct areas of all slices.

Visualizing the Path to Neuroprotection

The following diagrams illustrate the potential signaling pathways involved in the neuroprotective effects of sesquiterpenoid lactones and a conceptual workflow for in vivo validation.

G Potential Neuroprotective Signaling Pathways of Sesquiterpenoid Lactones Ischemic_Insult Ischemic Insult Inflammation Neuroinflammation (Microglial Activation, Pro-inflammatory Cytokines) Ischemic_Insult->Inflammation Apoptosis Apoptosis (Caspase Activation) Ischemic_Insult->Apoptosis Neuronal_Damage Neuronal Damage & Infarction Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage Sesquiterpenoid_Lactones Sesquiterpenoid Lactones (e.g., this compound) NFkB_Pathway NF-κB Pathway Sesquiterpenoid_Lactones->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Sesquiterpenoid_Lactones->MAPK_Pathway Inhibition RhoA_ROCK_Pathway RhoA/ROCK Pathway Sesquiterpenoid_Lactones->RhoA_ROCK_Pathway Inhibition NFkB_Pathway->Inflammation NFkB_Pathway->Apoptosis MAPK_Pathway->Inflammation RhoA_ROCK_Pathway->Inflammation G Experimental Workflow for In Vivo Validation cluster_0 Preclinical Model cluster_1 Intervention cluster_2 Assessment cluster_3 Outcome MCAO Induce Cerebral Ischemia (MCAO Model in Rodents) Treatment Administer this compound (or vehicle control) MCAO->Treatment Neurological_Scoring Behavioral Assessment (Neurological Deficit Score) Treatment->Neurological_Scoring Infarct_Volume Histological Analysis (TTC Staining for Infarct Volume) Treatment->Infarct_Volume Molecular_Analysis Molecular Analysis (Western Blot, IHC for Inflammatory & Apoptotic Markers) Treatment->Molecular_Analysis Data_Analysis Data Analysis & Comparison Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Molecular_Analysis->Data_Analysis

References

A Comparative Guide to the Mechanism of Action of Neurotoxins Targeting GABAergic Signaling: A Case Study Approach with 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of known neurotoxins that target the GABAergic system, alongside a proposed experimental framework for characterizing novel compounds, using 13-O-Acetylcorianin as a case study. While the specific molecular mechanism of this compound is not yet fully elucidated, its structural similarity to other neurotoxins suggests a potential interaction with GABAA receptors. This guide will use the well-characterized GABAA receptor antagonists, picrotoxin and bicuculline, as benchmarks for comparison.

Introduction to GABAergic Neurotransmission and Toxin-Mediated Disruption

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its primary receptor, the GABAA receptor, is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2] Disruption of this inhibitory signaling by neurotoxins can lead to hyperexcitability, convulsions, and in severe cases, death.[3]

Comparative Analysis of Known GABAA Receptor Antagonists

Picrotoxin and bicuculline are two well-studied neurotoxins that act on the GABAA receptor but through distinct mechanisms.

  • Bicuculline: This phthalide-isoquinoline alkaloid acts as a competitive antagonist at the GABAA receptor. It directly competes with GABA for binding to the agonist site on the receptor.[4][5] This competitive interaction can be overcome by increasing the concentration of GABA.[5]

  • Picrotoxin: A sesquiterpenoid plant toxin, picrotoxin functions as a non-competitive antagonist of the GABAA receptor. It does not bind to the GABA binding site but rather to a distinct site within the chloride ion channel pore.[6][7] By blocking the channel, picrotoxin prevents chloride ion influx, regardless of whether GABA is bound to the receptor.[6][8]

The following table summarizes the key mechanistic differences and quantitative data for these two toxins.

FeatureBicucullinePicrotoxinThis compound
Mechanism of Action Competitive Antagonist[4][5]Non-competitive Channel Blocker[6][7]To be determined
Binding Site GABA binding site[5]Ion channel pore[7]To be determined
Effect on GABA Binding Decreases GABA affinity[5]Does not affect GABA binding affinity[9]To be determined
IC50 (GABAA Receptor) ~2 µM[4][10]~0.6-334 nM (subtype dependent)[11][12]To be determined
Reversibility Reversible[7]Slowly reversible[11]To be determined
Voltage Dependence No[13]No[9]To be determined

Experimental Protocols for Characterizing a Novel Toxin

To elucidate the mechanism of action of a compound like this compound, a series of well-established experimental protocols can be employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine if a compound binds to a specific receptor and to characterize its binding affinity (Ki) and mode of interaction (competitive vs. non-competitive).

Objective: To determine if this compound binds to the GABAA receptor and if it competes with known ligands for the GABA binding site or the channel pore site.

Protocol Outline:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) known to have high densities of GABAA receptors.[6]

  • Competitive Binding Assay (GABA site):

    • Incubate the prepared membranes with a fixed concentration of a radiolabeled competitive antagonist that binds to the GABA site (e.g., [3H]bicuculline or [3H]SR-95531).

    • Add increasing concentrations of unlabeled this compound.

    • Measure the displacement of the radioligand. A decrease in radioligand binding with increasing concentrations of the test compound indicates competition for the same binding site.

  • Competitive Binding Assay (Channel site):

    • Incubate the membranes with a radiolabeled non-competitive channel blocker (e.g., [3H]TBOB or [35S]TBPS).

    • Add increasing concentrations of unlabeled this compound.

    • Measure the displacement of the radioligand.

  • Data Analysis: Calculate the IC50 (concentration of the test compound that inhibits 50% of radioligand binding) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of ion channel function and how it is modulated by a test compound.

Objective: To determine the functional effect of this compound on GABA-evoked currents and to differentiate between competitive and non-competitive antagonism.

Protocol Outline:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Whole-Cell Voltage Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a neuron.

    • Hold the membrane potential at a level where GABA-evoked chloride currents can be measured (e.g., -60 mV).

  • GABA Application: Apply a known concentration of GABA to elicit an inward chloride current (using a low chloride internal solution).

  • Toxin Application:

    • To test for competitive antagonism: Co-apply increasing concentrations of this compound with a fixed concentration of GABA. A parallel rightward shift of the GABA dose-response curve with no change in the maximal response is indicative of competitive antagonism.

    • To test for non-competitive antagonism: Apply this compound and observe its effect on the maximal current evoked by a saturating concentration of GABA. A reduction in the maximal response is characteristic of non-competitive antagonism.

  • Data Analysis: Construct dose-response curves for GABA in the absence and presence of this compound to determine changes in EC50 and maximal efficacy.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows described.

GABA_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Effects GABA_R GABA-A Receptor GABA Binding Site Chloride Channel Activation Channel Activation GABA_R:cl->Activation Opens Inhibition_Comp Competitive Inhibition GABA_R:gaba->Inhibition_Comp Prevents GABA binding Inhibition_NonComp Non-Competitive Inhibition GABA_R:cl->Inhibition_NonComp Prevents Cl- influx GABA GABA GABA->GABA_R:gaba Binds Bicuculline Bicuculline Bicuculline->GABA_R:gaba Competes with GABA Picrotoxin Picrotoxin Picrotoxin->GABA_R:cl Blocks Pore

Caption: GABA-A receptor signaling and points of toxin intervention.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_patch_clamp Patch-Clamp Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Toxin Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Ki Determination Counting->Analysis_Ki Cell_Prep Neuron Culture/ Brain Slice Recording Whole-Cell Recording Cell_Prep->Recording GABA_App GABA Application Recording->GABA_App Toxin_App Toxin Application GABA_App->Toxin_App Analysis_EC50 EC50 & Emax Analysis Toxin_App->Analysis_EC50 Hypothesis Hypothesize Mechanism of This compound cluster_radioligand cluster_radioligand Hypothesis->cluster_radioligand cluster_patch_clamp cluster_patch_clamp Hypothesis->cluster_patch_clamp

Caption: Experimental workflow for characterizing a novel neurotoxin.

Conclusion

By employing a systematic approach that combines radioligand binding assays and electrophysiological recordings, researchers can effectively characterize the mechanism of action of novel neurotoxic compounds like this compound. Comparing the results obtained for the novel compound with the well-defined mechanisms of toxins such as bicuculline and picrotoxin will provide a clear framework for determining its specific molecular target and mode of action within the GABAergic system. This comparative approach is crucial for understanding the toxicological profile of new chemical entities and for the development of potential therapeutic interventions.

References

Safety Operating Guide

Prudent Disposal of 13-O-Acetylcorianin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 13-O-Acetylcorianin, a neurotoxic sesquiterpenoid. The following procedures are based on general principles of hazardous waste management and are intended to guide qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and guidance.

I. Immediate Safety Considerations

This compound is classified as a neurotoxin. All handling and disposal preparation must be conducted in a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

II. Spill Management

In the event of a spill, evacuate the immediate area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container. Do not use combustible materials like paper towels to absorb the initial spill. The area should then be decontaminated.

III. Disposal Procedures

Due to its neurotoxicity, this compound and any materials contaminated with it are considered hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Step 2: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The associated hazards (e.g., "Neurotoxin", "Toxic")

  • The date of accumulation

  • The name of the principal investigator or responsible person

Step 3: Storage

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure the storage area is well-ventilated and away from incompatible chemicals.

Step 4: Disposal Request

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste off-site yourself.

IV. Decontamination Procedures

For routine cleaning of laboratory surfaces and equipment potentially contaminated with this compound, a surface decontamination using a suitable solvent followed by a soap and water wash is recommended. All cleaning materials must be disposed of as solid hazardous waste.

V. Experimental Protocols: Chemical Inactivation (for consideration by qualified chemists)

While not a standard disposal procedure, chemical inactivation can be explored for trace amounts of this compound under controlled laboratory conditions and with EHS approval. The ester and other functional groups in this compound may be susceptible to hydrolysis or oxidation, potentially rendering the molecule less toxic.

Example Protocol for Hydrolytic Degradation (for research purposes only):

  • Objective: To hydrolyze the acetyl group and potentially other labile functionalities.

  • Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M in water or ethanol).

  • Procedure:

    • In a chemical fume hood, dissolve the this compound residue in a minimal amount of a compatible solvent.

    • Slowly add the basic solution to the reaction vessel while stirring.

    • Allow the reaction to proceed at room temperature for a specified time, monitoring the degradation by a suitable analytical method (e.g., TLC, LC-MS).

    • Neutralize the resulting solution with a dilute acid (e.g., HCl).

    • The final solution must still be treated as hazardous waste and disposed of through the EHS department.

Important Note: The efficacy of this degradation and the toxicity of the resulting products are unknown. This procedure is provided as a potential avenue for research into decontamination and should not be used as a routine disposal method without thorough validation and EHS approval.

VI. Data Presentation

Waste Type Container Type Disposal Method
Solid this compoundLabeled, sealed, compatible containerEHS pickup as hazardous waste
Contaminated LabwareLabeled, sealed, compatible containerEHS pickup as hazardous waste
Liquid solutionsLabeled, sealed, compatible containerEHS pickup as hazardous waste
Triple-rinsateLabeled, sealed, compatible containerEHS pickup as hazardous waste
Decontaminated ContainersPer institutional guidelinesRegular lab glass/plastic disposal

VII. Visualization of Disposal Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Disposal cluster_decontamination Container Decontamination Start Start Waste_Generated This compound Waste (Solid, Liquid, Contaminated Items) Start->Waste_Generated Segregate_Waste Segregate by Type (Solid/Liquid) Waste_Generated->Segregate_Waste Collect_Waste Collect in Labeled, Sealed Containers Segregate_Waste->Collect_Waste Store_Waste Store in Satellite Accumulation Area Collect_Waste->Store_Waste Request_Pickup Request EHS Pickup Store_Waste->Request_Pickup EHS_Disposal Proper Disposal by EHS Request_Pickup->EHS_Disposal Empty_Container Empty Container of This compound Triple_Rinse Triple-Rinse with Suitable Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Clean Container Triple_Rinse->Dispose_Container Collect_Rinsate->Collect_Waste

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guide for Handling 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 13-O-Acetylcorianin, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against accidental exposure. The required PPE for handling this compound is detailed below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection GlovesImpervious gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Protective ClothingFor larger scale operations, consider chemical-resistant aprons or suits.
Respiratory Protection Not generally requiredShould be used if there is a risk of aerosolization or if working in a poorly ventilated area. A NIOSH-approved respirator is recommended in such cases.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended for all procedures involving this compound.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry place away from direct sunlight.

  • Keep in a tightly sealed, properly labeled container.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.

1. Waste Characterization:

  • It is the responsibility of the waste generator to determine the proper waste classification and disposal methods in accordance with local, state, and federal regulations.

2. Disposal Method:

  • Dispose of contents and container in accordance with all applicable regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Consider using a licensed professional waste disposal service.

3. Container Disposal:

  • Empty containers may retain product residue.

  • Do not reuse empty containers.

  • Puncture and dispose of empty containers in a safe manner.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek medical attention.

2. Skin Contact:

  • Immediately wash the affected area with soap and water.

  • Remove contaminated clothing and shoes.

  • Seek medical attention if irritation develops or persists.

3. Inhalation:

  • Remove the individual to fresh air.

  • If not breathing, give artificial respiration.

  • If breathing is difficult, give oxygen.

  • Seek medical attention.

4. Ingestion:

  • Do NOT induce vomiting unless directed to do so by medical personnel.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

5. Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, earth).

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

  • Ventilate the area.

Workflow for Handling an Accidental Spill of this compound

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Follow_up Disposal & Follow-up Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Document and Report Incident Dispose->Report

Caption: Workflow for a safe and effective response to an accidental spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.